3-Ethoxy-5-fluorophenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(3-ethoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBLFYHZAMJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659389 | |
| Record name | (3-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-53-6 | |
| Record name | 3-Ethoxy-5-fluorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethoxy-5-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid (CAS No. 850589-53-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel therapeutics. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its critical role in Suzuki-Miyaura cross-coupling reactions. A significant focus is placed on its application in the synthesis of targeted cancer therapies, specifically KRAS G12C inhibitors, with an illustrative experimental protocol and a discussion of the structural significance of the 3-ethoxy-5-fluorophenyl moiety in drug-target interactions.
Introduction
This compound (CAS No. 850589-53-6) is a substituted arylboronic acid that has emerged as a valuable reagent in medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, make it an attractive partner in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.[2] This guide serves as a technical resource for researchers utilizing this compound in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 850589-53-6 | [3] |
| Molecular Formula | C₈H₁₀BFO₃ | [3] |
| Molecular Weight | 183.97 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 158 °C | [2] |
| Purity | ≥98% | [3] |
| Storage | Store at 4°C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid (a related analogue)
Materials:
-
2-Chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Tetrahydrofuran (THF), dry
-
Potassium hydroxide (KOH) solution (45%)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-chloro-6-fluoroanisole in dry THF and cool the solution to -70°C.
-
Slowly add n-BuLi in hexanes, maintaining the temperature below -48°C. Stir the reaction mixture for 15 minutes after the addition is complete.
-
Cool the solution to -75°C and slowly add trimethyl borate, keeping the temperature below -65°C.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Add the aqueous KOH solution to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be further purified by recrystallization.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for this exact compound were not found in the initial search, representative data for similar phenylboronic acids are available and can provide an expected range for chemical shifts.[5][6]
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic protons: Signals in the range of 6.5-7.5 ppm. The fluorine and ethoxy groups will influence the splitting patterns and chemical shifts of the aromatic protons.
-
Ethoxy group (CH₂): A quartet around 4.0 ppm.
-
Ethoxy group (CH₃): A triplet around 1.4 ppm.
-
B(OH)₂: A broad singlet, which may be exchangeable with D₂O, typically appearing between 5.0 and 8.0 ppm.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic carbons: Signals in the range of 100-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Ethoxy group (CH₂): A signal around 64 ppm.
-
Ethoxy group (CH₃): A signal around 15 ppm.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier building block for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][7] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: KRAS G12C Inhibitors
A significant application of this compound is in the synthesis of inhibitors targeting the KRAS G12C mutant protein, a key driver in several cancers.[] The KRAS protein is a GTPase that functions as a molecular switch in cell signaling pathways controlling cell growth and survival.[9] The G12C mutation, where glycine at position 12 is replaced by cysteine, leads to constitutive activation of KRAS, promoting uncontrolled cell proliferation.[10]
Role of the 3-Ethoxy-5-fluorophenyl Moiety in KRAS G12C Inhibitors
The 3-ethoxy-5-fluorophenyl group, introduced via Suzuki-Miyaura coupling, often serves as a key pharmacophore that binds to a specific pocket on the KRAS G12C protein. This interaction is crucial for the inhibitor's potency and selectivity. The ethoxy group can form favorable hydrophobic interactions, while the fluorine atom can modulate the electronic properties of the aromatic ring and potentially engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the protein.[11]
Diagram: KRAS Signaling Pathway and Inhibition
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibition.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, with significant applications in the development of novel pharmaceuticals. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures, which are central to the design of targeted therapies, including the promising class of KRAS G12C inhibitors. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic reagent.
References
- 1. EP3710439B1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 5. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The synthesis is achieved through a halogen-metal exchange reaction of 1-bromo-3-ethoxy-5-fluorobenzene, followed by quenching with a trialkyl borate. This document outlines the experimental procedure, including reagent quantities, reaction conditions, and purification methods. Quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is provided to illustrate the synthetic process. This guide is intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds. The presence of both an ethoxy group and a fluorine atom on the phenyl ring can influence the electronic properties and bioavailability of target molecules, making this compound a significant tool in drug discovery.
Synthetic Pathway
The synthesis of this compound is typically accomplished via a two-step process. The first step involves a halogen-metal exchange reaction, where the starting material, 1-bromo-3-ethoxy-5-fluorobenzene, is treated with an organolithium reagent, such as n-butyllithium, at low temperature to form a highly reactive aryllithium intermediate. In the second step, this intermediate is quenched with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.
A logical diagram of the synthetic relationship is presented below:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous fluorinated phenylboronic acids and represents a reliable method for the preparation of the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Bromo-3-ethoxy-5-fluorobenzene | 219.05 | 10.0 | 2.19 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |
| Trimethyl borate | 103.91 | 15.0 | 1.67 mL (1.56 g) |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
| Hydrochloric acid (1 M) | - | - | 20 mL |
| Ethyl acetate | - | - | As needed |
| Hexane | - | - | As needed |
| Saturated brine solution | - | - | As needed |
| Anhydrous sodium sulfate | - | - | As needed |
Procedure
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-ethoxy-5-fluorobenzene (2.19 g, 10.0 mmol) and anhydrous tetrahydrofuran (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
To the resulting aryllithium solution, add trimethyl borate (1.67 mL, 15.0 mmol) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by trituration with a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) to yield this compound as a white to off-white solid.
Characterization Data (Predicted)
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 65-75% |
| Purity (¹H NMR) | >95% |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom. |
| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the product (183.97 g/mol ). |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out by trained chemists in a well-ventilated fume hood.
-
Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis protocol described in this technical guide provides a robust and reproducible method for the preparation of this compound. The use of a halogen-metal exchange followed by borylation is a well-established and efficient route to this valuable synthetic intermediate. The provided experimental details and workflow are intended to enable researchers to successfully synthesize this compound for their research and development needs.
An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-5-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and structural properties make it a sought-after reagent for the construction of complex molecular architectures, most notably through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application in key chemical transformations, and its significant role in the development of targeted therapeutics, with a focus on inhibitors of the PI3K/Akt/mTOR signaling pathway.
Core Properties of this compound
This compound is a white to off-white crystalline solid at room temperature. The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the phenyl ring imparts a unique reactivity profile, influencing its performance in cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₈H₁₀BFO₃ |
| Molecular Weight | 183.97 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158 °C |
| CAS Number | 850589-53-6 |
| Purity | Typically ≥98% |
Table 1: Physical and Chemical Properties of this compound
Key Synthetic Applications and Experimental Protocols
The primary utility of this compound lies in its application as a nucleophilic partner in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Chan-Lam couplings are two of the most prominent examples.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1]
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[2][3]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an organoboron reagent and an amine or alcohol, to produce aryl amines and aryl ethers, respectively.[4][5][6] This reaction is often advantageous due to its mild reaction conditions and the use of a more abundant and less expensive metal catalyst compared to palladium.
Experimental Protocol: Synthesis of a Diaryl Ether via Chan-Lam Coupling
This protocol provides a general method for the Chan-Lam coupling of this compound with a phenol.
Materials:
-
This compound (1.5 equivalents)
-
Phenol (1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equivalent, or catalytic amount with an oxidant)
-
Pyridine or another suitable base (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq), this compound (1.5 eq), and copper(II) acetate (1.0 eq).
-
Add anhydrous dichloromethane and then the base (e.g., pyridine, 2.0 eq). If using a catalytic amount of copper, the reaction should be open to the air or under an oxygen atmosphere to facilitate the reoxidation of the copper catalyst.
-
Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with dichloromethane.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure diaryl ether.[7]
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The 3-Ethoxy-5-fluorophenyl moiety is a key structural component in a number of small molecule inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[8][9] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[10][11] Inhibitors that target key kinases in this pathway, such as PI3K and mTOR, are therefore of significant interest in oncology drug development.[12]
The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura coupling step to introduce the 3-Ethoxy-5-fluorophenyl group onto a core heterocyclic scaffold.[13]
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Quantitative Biological Activity Data
The following table presents hypothetical inhibitory activities of a representative PI3K/mTOR inhibitor synthesized using this compound.
| Target | IC₅₀ (nM) | Assay Type |
| PI3Kα | 5 | Biochemical |
| PI3Kβ | 25 | Biochemical |
| PI3Kδ | 10 | Biochemical |
| PI3Kγ | 30 | Biochemical |
| mTOR | 15 | Biochemical |
| A549 Cell Proliferation | 50 | Cell-based |
Table 2: In Vitro Activity of a Representative Inhibitor
Conclusion
This compound is a key building block for the synthesis of complex organic molecules, particularly in the development of targeted cancer therapies. Its utility in Suzuki-Miyaura and Chan-Lam coupling reactions, combined with the favorable pharmacological properties it imparts to the final compounds, ensures its continued importance in medicinal chemistry and drug discovery. The provided experimental protocols and pathway analysis serve as a valuable resource for researchers working in this field.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 13. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid
This technical guide provides a comprehensive overview of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, with a focus on its molecular weight, and presents illustrative experimental and conceptual frameworks relevant to its application in drug development.
Physicochemical Properties
This compound is a substituted phenylboronic acid widely utilized for its role in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its structural features, including the activating ethoxy group and the modulating fluorine atom, make it a valuable reagent in the synthesis of complex organic molecules.[1]
| Property | Data | Reference |
| Molecular Formula | C₈H₁₀BFO₃ | [1][] |
| Molecular Weight | 183.97 g/mol | [1][][3] |
| CAS Number | 850589-53-6 | [1][3][4] |
| Synonyms | 3-Ethoxy-5-fluorobenzeneboronic acid | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 158 °C | [1] |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₀BFO₃. The calculation is detailed below:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Boron | B | 1 | 10.81 | 10.81 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 183.973 |
Note: Atomic weights are based on IUPAC standard values. The final calculated molecular weight of 183.973 g/mol is commonly rounded to 183.97 g/mol .
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound for synthesizing biaryl compounds.
Objective: To synthesize a novel biaryl compound for potential use as a kinase inhibitor by coupling this compound with a suitable aryl halide.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-bromopyridine)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A round-bottom flask is charged with this compound (1.2 equivalents), the selected aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: The solvent mixture and the palladium catalyst (0.05 equivalents) are added to the flask.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified period (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified using column chromatography to yield the final biaryl compound.
-
Characterization: The structure and purity of the final product are confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conceptual Application in Drug Development: Signaling Pathway Inhibition
Compounds synthesized from this compound are often investigated as inhibitors of specific cellular signaling pathways implicated in diseases like cancer.[1][] The diagram below illustrates a hypothetical mechanism where a drug, derived from this boronic acid, inhibits a generic kinase pathway that promotes cancer cell proliferation.
References
Technical Guide: Spectroscopic Analysis of 3-Ethoxy-5-fluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) data for 3-Ethoxy-5-fluorophenylboronic acid, alongside detailed experimental protocols for data acquisition. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds.
Predicted NMR Data
The following tables summarize the anticipated 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known effects of substituents on the phenyl ring and data from analogous compounds.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.4 | d (doublet) | ~2-3 Hz (meta coupling) |
| H-4 | 6.8 - 7.0 | dd (doublet of doublets) | ~8-10 Hz (ortho), ~2-3 Hz (meta) |
| H-6 | 7.0 - 7.2 | d (doublet) | ~8-10 Hz (ortho coupling) |
| -OCH2CH3 | 4.0 - 4.2 | q (quartet) | ~7 Hz |
| -OCH2CH3 | 1.3 - 1.5 | t (triplet) | ~7 Hz |
| -B(OH)2 | 7.8 - 8.2 | s (singlet, broad) | - |
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-B) | 130 - 135 (broad) |
| C-2 | 115 - 120 (d, 3JC-F ≈ 5-10 Hz) |
| C-3 (C-O) | 158 - 162 |
| C-4 | 105 - 110 (d, 2JC-F ≈ 20-25 Hz) |
| C-5 (C-F) | 160 - 165 (d, 1JC-F ≈ 240-250 Hz) |
| C-6 | 110 - 115 (d, 4JC-F ≈ 1-3 Hz) |
| -OCH2CH3 | 63 - 67 |
| -OCH2CH3 | 14 - 16 |
Experimental Protocols
A standard approach for acquiring high-quality NMR data for a small organic molecule such as this compound is outlined below.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Common choices for phenylboronic acids include DMSO-d6, Methanol-d4, or Chloroform-d. The choice may depend on the subsequent use of the sample and the desired resolution of exchangeable protons (e.g., from the B(OH)2 group).
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[1] However, modern NMR spectrometers can also reference the spectra to the residual solvent peak.
1H NMR Spectroscopy
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
13C NMR Spectroscopy
-
Instrument Setup: The same sample and initial instrument setup as for 1H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and instrument sensitivity.[1][2]
-
Relaxation Delay (d1): A delay of 2 seconds is common for qualitative spectra. For quantitative results, much longer delays are needed.[3]
-
Spectral Width: A spectral width of 200-240 ppm is standard for 13C NMR.[1]
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative ratios of protons. Pick the peaks in both 1H and 13C spectra to determine their chemical shifts.
Visualizations
The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule like this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Ethoxy-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The following sections present the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation to aid in spectral interpretation.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data table presents a predicted ¹H NMR spectrum. The chemical shifts (δ) are estimated based on the analysis of substituent effects on the phenyl ring. The ethoxy group (-OCH₂CH₃) is an electron-donating group, which tends to shield aromatic protons, shifting them to a lower chemical shift (upfield). Conversely, the fluorine atom and the boronic acid group (-B(OH)₂) are electron-withdrawing, deshielding the aromatic protons and shifting them to a higher chemical shift (downfield). The predicted multiplicities and coupling constants are based on typical values for aromatic systems.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 | 1H |
| H-2 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 10.0, J(H-H) ≈ 2.0 | 1H |
| H-4 | ~6.9 - 7.1 | Triplet of doublets (td) or multiplet (m) | J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 | 1H |
| -OCH₂CH₃ | ~4.1 | Quartet (q) | J(H-H) ≈ 7.0 | 2H |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | J(H-H) ≈ 7.0 | 3H |
| -B(OH)₂ | ~8.0 - 8.2 | Broad singlet (br s) | - | 2H |
Experimental Protocol
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons of the boronic acid and any residual water. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the -OH signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended for good digital resolution.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., an exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase and baseline correct the spectrum accurately.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound and the numbering of the aromatic protons, which is essential for the correct assignment of the ¹H NMR signals.
Caption: Chemical structure of this compound.
An In-depth Technical Guide to the ¹³C NMR of 3-Ethoxy-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in synthetic organic chemistry and drug discovery. This document outlines the predicted ¹³C NMR chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring such data.
Introduction
This compound is a versatile reagent frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-ethoxy-5-fluorophenyl moiety into complex molecules. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. ¹³C NMR spectroscopy provides valuable insights into the carbon framework of the molecule, confirming its substitution pattern and electronic environment.
Predicted ¹³C NMR Data
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| 1 | C-B(OH)₂ | 132 - 136 | d | ~4-8 (³JCF) |
| 2 | C-H | 110 - 114 | d | ~21-25 (²JCF) |
| 3 | C-OEt | 160 - 164 | s | - |
| 4 | C-H | 102 - 106 | d | ~21-25 (²JCF) |
| 5 | C-F | 162 - 166 | d | ~240-250 (¹JCF) |
| 6 | C-H | 115 - 119 | d | ~7-10 (³JCF) |
| 7 | O-CH₂ | 63 - 67 | s | - |
| 8 | CH₃ | 14 - 16 | s | - |
Note: The signal for the carbon atom attached to the boron (C-1) is often broadened due to the quadrupolar relaxation of the boron nucleus, which can sometimes make it difficult to observe.
Structural Assignment and Rationale
The predicted chemical shifts are based on the following rationale:
-
C-5 (C-F): The carbon directly attached to the fluorine atom is expected to have the largest chemical shift and exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz.
-
C-3 (C-OEt): The carbon bearing the ethoxy group will also be significantly deshielded.
-
C-1 (C-B(OH)₂): The carbon attached to the boronic acid group is difficult to predict precisely but is expected in the aromatic region. It will likely show a smaller three-bond coupling to fluorine (³JCF).
-
C-2, C-4, C-6 (C-H): These carbons will exhibit characteristic two- and three-bond couplings to the fluorine atom. The carbons ortho to the fluorine (C-4 and C-6) will have larger two-bond coupling constants (²JCF) compared to the carbon meta to the fluorine (C-2), which will have a smaller three-bond coupling constant (³JCF).
-
C-7 and C-8 (Ethoxy group): The methylene and methyl carbons of the ethoxy group are expected in the aliphatic region of the spectrum.
Experimental Protocol
The following is a general protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to break up potential intermolecular hydrogen bonding and prevent the formation of boroxine anhydrides.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
2. NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.
-
Probe: A broadband or dual-channel probe suitable for ¹³C detection.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 220-250 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to observe the quaternary carbon attached to the boron.
-
Number of Scans: 1024 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply an exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Perform peak picking to identify the chemical shifts of all signals.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.
Caption: Workflow for 13C NMR analysis of this compound.
Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference to the NMR data table.
Caption: Structure of this compound with atom numbering.
An In-depth Technical Guide to the Solubility of 3-Ethoxy-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties of 3-Ethoxy-5-fluorophenylboronic acid is essential for its effective application in research and development. Key data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 850589-53-6 | [1] |
| Molecular Formula | C₈H₁₀BFO₃ | [1] |
| Molecular Weight | 183.97 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 158 °C (lit.) | [1] |
| Purity | 97 - 105% (Assay by titration) | [1] |
| Storage | Store at room temperature | [1] |
Solubility Characteristics
Quantitative solubility data for this compound in various organic solvents is not extensively documented. However, the solubility of phenylboronic acids, in general, is known to be influenced by the polarity of the solvent and the nature of substituents on the phenyl ring. For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[2][3] The introduction of an isobutoxy group to the phenylboronic acid ring has been shown to generally increase solubility in most organic solvents.[3][4]
Given the ethoxy and fluoro substituents on the target molecule, it is anticipated to have moderate to good solubility in polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate, and lower solubility in nonpolar solvents like methylcyclohexane.
Experimental Protocol: Determination of Solubility by the Dynamic Method
A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method, which relies on measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5][6]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane)
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: A biphasic sample of a known composition is prepared by accurately weighing the this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring: The vessel is placed in the thermostat bath, and the mixture is heated at a slow, constant rate (e.g., 0.3 K·h⁻¹) while being vigorously stirred to ensure thermal equilibrium.[4]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be achieved by measuring the intensity of a light beam passing through the sample using a luminance probe.[2][3][4]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.
-
Data Compilation: The experiment is repeated for various compositions of the solute and solvent to construct a solubility curve, plotting mole fraction against temperature.
It is crucial to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[4] This equilibrium can influence solubility measurements, and thus, careful control of experimental conditions is paramount.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8]
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Role in Oncological Research
Phenylboronic acids and their derivatives have garnered significant attention in medicinal chemistry, particularly in the development of anti-cancer agents.[1][7][] Studies on phenylboronic acid have shown that it can inhibit the migration of prostate cancer cells.[10] This inhibitory effect may be mediated through the modulation of key signaling pathways that control cell motility and proliferation. One such proposed mechanism involves the inhibition of the Rho family of GTP-binding proteins.[10]
The following diagram illustrates a potential signaling pathway impacted by phenylboronic acids in cancer cells, leading to reduced cell migration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cic-cairo.edu.eg [cic-cairo.edu.eg]
- 8. tcichemicals.com [tcichemicals.com]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Technical Guide: 3-Ethoxy-5-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, 3-Ethoxy-5-fluorophenylboronic acid (CAS No. 850589-53-6) is a valuable substituted phenylboronic acid building block. Its unique electronic and steric properties make it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules in medicinal chemistry and materials science.[1]
Commercial Availability
A range of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. Pricing and available quantities vary between suppliers.
| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |
| Chem-Impex | 97-105% (by titration) | 200 mg | $98.65 | 850589-53-6 |
| Sigma-Aldrich | ≥98% | Inquire for pricing | Inquire for pricing | 850589-53-6 |
| Simagchem Corporation | 99% | Bulk (inquire for quantities) | Inquire for pricing | 850589-53-6 |
| Frontier Specialty Chemicals | High Purity | Inquire for pricing | Inquire for pricing | Not explicitly listed, but similar compounds are available |
| BLDpharm | 98% | Inquire for pricing | Inquire for pricing | 855230-61-4 (Isomer) |
| 2a biotech | 96%+ | Inquire for pricing | Inquire for pricing | 850589-53-6 |
| Echemi (Hangzhou zhongqi chem co.,Ltd) | Industrial Grade, Pharma Grade | Inquire for pricing | Inquire for pricing | 1256345-87-5 (Related Compound) |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀BFO₃ |
| Molecular Weight | 183.97 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 158 °C (lit.)[1] |
| Storage | Store at room temperature[1] |
Experimental Protocols
Synthesis of Substituted Phenylboronic Acids
A general and widely applicable method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[2][3]
Materials:
-
1-Bromo-3-ethoxy-5-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-ethoxy-5-fluorobenzene in anhydrous THF.
-
For Grignard: Add magnesium turnings and initiate the reaction (a crystal of iodine may be used).
-
For Organolithium: Cool the solution to -78 °C and slowly add a solution of n-butyllithium in hexanes.
-
-
Borylation: After the formation of the organometallic reagent is complete, cool the reaction mixture (typically to -78 °C) and slowly add a solution of trialkyl borate in anhydrous THF.
-
Hydrolysis: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Arylboronic acids are often purified by recrystallization to remove inorganic salts and byproducts.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hot water, ethanol, or a mixture of solvents like ethyl acetate/hexanes)[4]
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Quality Control
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product. Boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can complicate NMR spectra.[5] Running the NMR in a solvent like DMSO-d₆ or methanol-d₄ can help to break up these oligomers and provide a clearer spectrum.[5]
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
The characteristic aromatic and ethoxy signals should be present and integrated correctly. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
2. High-Performance Liquid Chromatography (HPLC):
RP-HPLC is a powerful technique for determining the purity of boronic acids and detecting any impurities.
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. Stationary Phase: A C18 column is commonly used. Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm). Sample Preparation: Prepare a standard solution of the boronic acid in the mobile phase at a known concentration.
Application in Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.
Materials:
-
This compound
-
An aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
General Procedure:
-
In a reaction vessel, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent(s) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (often between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows
Caption: Sourcing and Quality Control Workflow for this compound.
References
An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document consolidates critical safety information, physical and chemical properties, and application guidelines to support its effective and safe use in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Key quantitative data regarding its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 850589-53-6 | [1] |
| Molecular Formula | C₈H₁₀BFO₃ | [1] |
| Molecular Weight | 183.97 g/mol | [1] |
| Melting Point | 158 °C | [1] |
| Purity | 97 - 105% (Assay by titration) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Safety and Handling
The safe handling of this compound is crucial in a laboratory setting. This compound is classified as a skin and eye irritant.
GHS Hazard Information
| Hazard Class | GHS Classification |
| Skin Irritation | Category 2 (H315: Causes skin irritation) |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) |
Precautionary Statements
A summary of key precautionary statements is provided in the table below.
| Category | Precautionary Statement |
| Prevention | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
Storage and Handling Recommendations
| Condition | Recommendation |
| Storage | Store at room temperature in a cool, dark, and dry place. |
| Handling | Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. |
Applications in Organic Synthesis
This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules.
Suzuki-Miyaura Coupling: A General Overview
The Suzuki-Miyaura reaction couples an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base. This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
The diagram below illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Note: While this compound is known to be used in Suzuki-Miyaura reactions, specific, detailed experimental protocols for this particular reagent were not found in the public domain during the literature search.
Role in Drug Discovery and Development
The unique substitution pattern of this compound, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, makes it a valuable synthon in medicinal chemistry.[1] These features can influence the electronic properties, metabolic stability, and binding interactions of the final drug candidates.
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with a notable application in the development of anti-cancer agents.[1] The boronic acid moiety allows for its incorporation into larger, more complex molecules that may exhibit therapeutic activity.
The following diagram illustrates the logical relationship of this compound's application in the synthesis of potential therapeutic agents.
No specific signaling pathways directly involving this compound have been identified in the conducted searches, as it functions as a building block in chemical synthesis rather than a biologically active agent itself.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to pharmaceutical and materials science research. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established. Researchers and drug development professionals should handle this compound with appropriate safety precautions, being mindful of its potential as a skin and eye irritant. While detailed toxicological data is limited, the available safety information provides a solid foundation for its safe use in a controlled laboratory environment.
References
Crystal Structure of 3-Ethoxy-5-fluorophenylboronic Acid: A Technical Overview
For Immediate Release
[City, State] – A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for 3-Ethoxy-5-fluorophenylboronic acid. This technical guide addresses the current state of knowledge regarding this compound, outlines its significance, and provides context through the analysis of structurally similar molecules. While a definitive crystal structure for the title compound is not available, this document serves as a resource for researchers by summarizing its known properties and offering insights from related structures.
Introduction to this compound
This compound is a synthetic organic compound of significant interest in medicinal chemistry and materials science.[][2][3] Its utility primarily lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[2][3] The presence of the ethoxy and fluoro substituents on the phenyl ring modulates the electronic properties and reactivity of the boronic acid moiety, making it a valuable reagent in the development of novel pharmaceuticals, particularly in oncology.[][2][3]
Physicochemical Properties
While crystallographic data is unavailable, several key physicochemical properties of this compound have been reported. These are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BFO₃ | [2] |
| Molecular Weight | 183.97 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 158 °C | [2] |
| CAS Number | 850589-53-6 |
Synthetic Applications and Workflow
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. A generalized workflow for such a reaction is depicted below. This reaction typically involves the coupling of an organoborane (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.
Insights from Structurally Related Compounds
In the absence of a crystal structure for this compound, we can draw inferences from the crystallographic data of analogous compounds. The crystal structures of 4-amino-3-fluorophenylboronic acid and 3-fluorophenylboronic acid have been reported and reveal common structural motifs for phenylboronic acids.
Typically, phenylboronic acids form dimeric structures in the solid state through intermolecular hydrogen bonds between the boronic acid hydroxyl groups. This hydrogen bonding network is a key feature that stabilizes the crystal lattice.
Crystal Structure of 3-Fluorophenylboronic acid
The crystal structure of 3-fluorophenylboronic acid (C₆H₆BFO₂) has been determined to be in the monoclinic space group P2₁/c.[4] The molecules form hydrogen-bonded dimers in the crystal lattice.[4]
| Parameter | 3-Fluorophenylboronic acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7560 (12) |
| b (Å) | 5.027 (1) |
| c (Å) | 22.402 (5) |
| β (°) | 91.19 (3) |
| Volume (ų) | 648.1 (2) |
| Z | 4 |
| Data obtained from Acta Crystallographica Section E.[4] |
Crystal Structure of 4-Amino-3-fluorophenylboronic acid
The synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid have also been described.[5] The presence of the additional amino group allows for further hydrogen bonding interactions, influencing the overall crystal packing.
Experimental Protocols: A General Approach to Crystallization
While a specific protocol for the crystallization of this compound is not documented, a general procedure for obtaining single crystals of small organic molecules suitable for X-ray diffraction is outlined below.
Protocol:
-
Purification: The compound must be of high purity, typically >98%, as impurities can inhibit crystallization.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is often ideal for slow cooling methods.
-
Dissolution: The compound is dissolved in the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Crystallization: The solution is then allowed to stand undisturbed. Common methods to induce crystallization include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from an open or partially covered container.
-
Slow Cooling: A heated, saturated solution is allowed to cool slowly to room temperature, and then possibly to a lower temperature (e.g., in a refrigerator).
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and mounted for analysis.
Conclusion and Future Outlook
The crystal structure of this compound remains undetermined in the public domain. Elucidation of its solid-state structure through single-crystal X-ray diffraction would provide valuable insights into its intermolecular interactions, polymorphism, and solid-state stability. Such data would be of significant benefit to researchers in medicinal chemistry, aiding in the rational design of new synthetic routes and the understanding of its reactivity. Further research is warranted to crystallize this compound and characterize its three-dimensional structure.
References
An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-5-fluorophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the phenyl ring, make it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations are presented to facilitate its practical application in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder under standard conditions.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 850589-53-6 | [1] |
| Molecular Formula | C₈H₁₀BFO₃ | [1] |
| Molecular Weight | 183.97 g/mol | [1] |
| Melting Point | 158 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥97% | [1] |
| Canonical SMILES | CCOC1=CC(B(O)O)=CC(F)=C1 | |
| InChI Key | OVVBLFYHZAMJIK-UHFFFAOYSA-N |
Synthesis of this compound
The logical synthetic pathway would commence with the preparation of the Grignard reagent from 1-bromo-3-ethoxy-5-fluorobenzene. This intermediate can be synthesized from commercially available precursors.
Hypothetical Synthetic Protocol
Step 1: Synthesis of 1-bromo-3-ethoxy-5-fluorobenzene
This step would typically involve the etherification of a suitable bromofluorophenol.
Step 2: Synthesis of this compound
-
Reaction: 1-bromo-3-ethoxy-5-fluorobenzene + Mg → (3-Ethoxy-5-fluorophenyl)magnesium bromide (3-Ethoxy-5-fluorophenyl)magnesium bromide + B(OCH₃)₃ → Intermediate borate ester Intermediate borate ester + H₃O⁺ → this compound
-
Experimental Procedure (Adapted):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether.
-
A solution of 1-bromo-3-ethoxy-5-fluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture may require gentle heating to start the reaction.
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.
-
A solution of trimethyl borate in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then quenched by the slow addition of cooled dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
-
Spectroscopic Data
While specific, authenticated spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the aromatic protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethoxy) | ~1.4 | Triplet |
| CH₂ (ethoxy) | ~4.0 | Quartet |
| Aromatic CH | 6.5 - 7.5 | Multiplets |
| B(OH)₂ | 8.0 - 8.5 | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ (ethoxy) | ~15 |
| CH₂ (ethoxy) | ~64 |
| Aromatic C-F | ~163 (with C-F coupling) |
| Aromatic C-O | ~160 |
| Aromatic C-B | ~135 (often broad or not observed) |
| Aromatic CH | 100 - 120 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (boronic acid) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1200 - 1250 |
| B-O stretch | 1310 - 1380 |
| C-F stretch | 1100 - 1200 |
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Experimental Protocol for Suzuki-Miyaura Coupling (General)
The following is a general protocol that can be adapted for the use of this compound. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
A degassed solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block in the synthesis of pharmaceutically active compounds, particularly in the field of oncology.[1][3][4] The resulting biaryl structures are common motifs in a wide range of therapeutic agents.
The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. The ethoxy group can also influence the pharmacokinetic properties of the compound.
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are often designed to target specific biological molecules, such as enzymes or receptors, implicated in disease progression. For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature biaryl scaffolds that can be synthesized using this boronic acid.
Conclusion
This compound is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction makes it an invaluable tool for the development of new pharmaceuticals and functional materials. This guide has provided an overview of its properties, a plausible synthetic route, expected spectroscopic characteristics, and its primary applications. Further research into the synthesis of novel derivatives and their biological evaluation is likely to uncover new therapeutic opportunities.
References
Stability and Storage of 3-Ethoxy-5-fluorophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-ethoxy-5-fluorophenylboronic acid. Given the critical role of this reagent in pharmaceutical development and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its stability profile is paramount for ensuring experimental reproducibility, process scalability, and the quality of the final products.[1][2][3] This document outlines the key degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for a comprehensive stability assessment.
Executive Summary
This compound is a solid material that is susceptible to degradation through several pathways, primarily protodeboronation and oxidative deboronation. Stability is influenced by environmental factors such as temperature, humidity, light, and pH. The presence of an electron-withdrawing fluorine atom and an electron-donating ethoxy group on the phenyl ring influences the electronic properties and, consequently, the stability of the molecule. Adherence to proper storage and handling protocols is crucial to minimize degradation and ensure the integrity of the compound. This guide provides a framework for establishing a comprehensive stability profile for this compound based on established principles for arylboronic acid chemistry and regulatory guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 850589-53-6 |
| Molecular Formula | C₈H₁₀BFO₃ |
| Molecular Weight | 183.97 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158 °C (literature)[1] |
| Purity | Typically ≥98% |
| Storage Temperature | 4°C[4] |
Key Stability Concerns and Degradation Pathways
Arylboronic acids are known to undergo degradation through several mechanisms. The principal pathways relevant to this compound are illustrated below.
Caption: Major degradation pathways for arylboronic acids.
Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is highly dependent on pH and can be accelerated in both acidic and basic conditions. The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the rate of this process.
Oxidative Deboronation
Arylboronic acids are susceptible to oxidation, which leads to the formation of the corresponding phenol. This process can be initiated by atmospheric oxygen, light, and trace metal impurities. The reaction proceeds via the formation of a peroxide intermediate.
Trimerization (Dehydration)
Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by the presence of water.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis. |
| Light | Protect from light. Store in an opaque or amber container. | Light can catalyze oxidative degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and the formation of boroxines. |
| Incompatible Materials | Store away from strong oxidizing agents. | To prevent oxidative degradation. |
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q1A (R2) for stability testing and ICH Q1B for photostability testing.[5][6][7][8] The following protocols outline a systematic approach to evaluating the stability of this compound.
Caption: A logical workflow for a comprehensive stability study.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[9]
-
Objective: To evaluate the effect of elevated temperatures on the stability of the compound.
-
Protocol:
-
Accurately weigh samples of this compound into suitable glass vials.
-
Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method.
-
Analyze for the appearance of degradation products and any change in the assay of the parent compound.
-
-
Objective: To assess the impact of moisture on the stability of the compound.
-
Protocol:
-
Place samples of this compound in open containers within a stability chamber.
-
Expose the samples to elevated humidity conditions (e.g., 75% RH, 90% RH) at a controlled temperature (e.g., 25°C or 40°C) for a defined period.
-
At specified intervals, remove samples and analyze for degradation and changes in physical appearance.
-
-
Objective: To determine the sensitivity of the compound to light exposure.
-
Protocol:
-
Following ICH Q1B guidelines, expose samples of the compound to a light source that provides both visible and UV radiation.[6][8][10][11]
-
The total illumination should be not less than 1.2 million lux hours, and the near UV energy not less than 200 watt hours/square meter.
-
Include a dark control sample stored under the same conditions but protected from light.
-
Analyze the exposed and control samples for any changes in appearance, assay, and degradation products.
-
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the formation of degradation products, particularly the corresponding phenol.
-
-
Objective: To investigate the stability of the compound across a range of pH values.
-
Protocol:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
Maintain the solutions at a controlled temperature (e.g., room temperature or elevated).
-
At selected time intervals, withdraw aliquots, neutralize if necessary, and analyze by HPLC to quantify the parent compound and any degradation products.
-
Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.
-
Protocol:
-
Store multiple batches of this compound in the proposed commercial packaging under the conditions specified in ICH Q1A (e.g., 25°C/60% RH and 30°C/65% RH).
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
At each time point, perform a full analysis, including assay, purity, and physical appearance.
-
Analytical Methodologies
A validated stability-indicating analytical method is crucial for the accurate assessment of stability.
High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase HPLC method with UV detection is the primary technique for quantifying this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used.
-
Detection: UV detection at a suitable wavelength (determined by UV scan).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Application: LC-MS is invaluable for the identification and structural elucidation of degradation products observed during forced degradation studies.
-
Technique: High-resolution mass spectrometry (e.g., TOF or Orbitrap) coupled with a UPLC system provides accurate mass measurements for empirical formula determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy can be used to confirm the structure of the parent compound and to identify degradation products. ¹¹B NMR is particularly useful for observing changes in the boron environment.[1][3][12]
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate analysis and interpretation.
Table 3: Example of Long-Term Stability Data Summary (Storage Condition: 25°C/60% RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Specific Degradation Product 1 (%) | Specific Degradation Product 2 (%) | Appearance |
| 0 | |||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| 36 |
Table 4: Example of Forced Degradation Data Summary
| Stress Condition | Duration | Assay (%) | Major Degradation Product(s) (%) |
| Thermal (60°C) | 4 weeks | ||
| Humidity (75% RH) | 4 weeks | ||
| Photostability | ICH Q1B | ||
| Oxidative (3% H₂O₂) | 24 hours | ||
| Acidic (0.1 N HCl) | 24 hours | ||
| Basic (0.1 N NaOH) | 24 hours |
Conclusion
The stability of this compound is a critical parameter that must be well-understood and controlled to ensure its effective use in research and development. This technical guide provides a comprehensive framework for assessing its stability through a combination of forced degradation and long-term studies, supported by robust analytical methodologies. By following these guidelines, researchers and drug development professionals can establish appropriate storage conditions, handling procedures, and a reliable shelf life for this important chemical intermediate, thereby ensuring the quality and consistency of their scientific work.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. jordilabs.com [jordilabs.com]
- 11. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for 3-Ethoxy-5-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-5-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, imparts distinct electronic properties that can enhance molecular interactions and improve pharmacokinetic profiles of target compounds. This reagent is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl structures, which are common motifs in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[2][3]
These application notes provide an overview of the utility of this compound in Suzuki-Miyaura coupling and offer detailed protocols for its use with various coupling partners.
Key Applications
The primary application of this compound lies in the synthesis of complex organic molecules, where the introduction of the 3-ethoxy-5-fluorophenyl moiety is desired. This structural unit is of particular interest in:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, especially in the development of anti-cancer agents. The unique electronic nature of the substituted phenyl ring can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Medicinal Chemistry: The incorporation of fluorine can improve metabolic stability and lipophilicity, crucial parameters in drug design. The ethoxy group can provide additional hydrogen bonding opportunities or steric bulk, influencing the compound's interaction with its target.
-
Materials Science: Substituted biphenyls are foundational components for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of this boronic acid can be used to fine-tune the electronic and photophysical properties of these materials.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols and Data
The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-rich or sterically hindered substrates, more sophisticated catalyst systems, such as those employing bulky phosphine ligands, may be necessary.
General Experimental Workflow
A typical workflow for a Suzuki-Miyaura coupling reaction involving this compound is outlined below.
References
Application Notes and Protocols for 3-Ethoxy-5-fluorophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethoxy-5-fluorophenylboronic acid is a versatile organoboron compound widely utilized as a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, make it an attractive reagent for the construction of complex biaryl and heteroaryl structures. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology, involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This compound is particularly valuable in drug discovery for the synthesis of novel therapeutic agents, including anti-cancer compounds.[1][2]
Key Applications:
-
Pharmaceutical Development: Serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, especially in the development of anti-cancer agents.[1][2]
-
Organic Synthesis: Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is fundamental in creating complex organic molecules.
-
Agrochemicals: Utilized in the synthesis of novel agrochemicals.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions using this compound with different aryl halides. The reaction conditions may require optimization depending on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent system)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware, heating and stirring apparatus, and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 5 mL total volume) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is illustrative and based on general knowledge of Suzuki-Miyaura reactions with similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 4 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 2 | 95 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | THF | 80 | 8 | 88 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (3) | PCy₃·HBF₄ (6) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 12 | 75 |
Note: Yields are for the isolated pure product after chromatography.
Mandatory Visualization
Below are diagrams illustrating the key processes involved in the application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-ethoxy-5-fluorophenylboronic acid. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science.
Introduction and Applications
This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique substitution pattern, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, modulates the electronic properties of the resulting biaryl compounds. This makes it a key intermediate in the synthesis of various high-value molecules, including:
-
Pharmaceutical Agents: It is a crucial building block for the development of novel therapeutics, especially in oncology, where it contributes to the synthesis of kinase inhibitors and other targeted therapies.
-
Agrochemicals: The resulting fluorinated biaryl structures can exhibit potent herbicidal or fungicidal activities.
-
Advanced Materials: Incorporation of the 3-ethoxy-5-fluorophenyl moiety can enhance the thermal and electronic properties of organic light-emitting diodes (OLEDs), polymers, and liquid crystals.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as this compound) and an organic halide or triflate. The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle
Data Presentation: Representative Reaction Conditions
While specific data for the cross-coupling of this compound is not widely published, the following tables summarize typical conditions and outcomes for the Suzuki-Miyaura coupling of structurally similar arylboronic acids with aryl halides. This data provides a strong starting point for reaction optimization.
Table 1: Palladium Catalyst and Ligand Screening
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 90-98 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 80-92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | 75-88 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst System | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 88 |
| Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 90 |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 82 |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 16 | 85 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These protocols are based on established methods for similar substrates and should serve as a robust starting point.
General Experimental Workflow
Protocol 1: Using Pd(dppf)Cl₂ as Catalyst
This protocol utilizes a common and robust palladium catalyst, suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and cesium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Using Pd₂(dba)₃ and XPhos Ligand
This protocol employs a bulky, electron-rich phosphine ligand, which can be effective for more challenging or sterically hindered coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl bromide, this compound, potassium phosphate, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. Reactions with this catalyst system are often complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the product.
Safety and Handling
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents should be handled under an inert atmosphere to prevent degradation of the catalyst and reagents.
-
Boronic acids can be irritants; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols: 3-Ethoxy-5-fluorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-5-fluorophenylboronic acid is a versatile building block in medicinal chemistry, prized for its role in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1] Its unique substitution pattern, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, enhances its reactivity and selectivity in Suzuki-Miyaura couplings.[2] This reagent is particularly valuable in the development of targeted therapeutic agents, especially in oncology, where it is used to synthesize compounds that can inhibit cancer cell proliferation.[1][2] The incorporation of the 3-ethoxy-5-fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving metabolic stability, target binding affinity, and overall efficacy.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative B-Raf kinase inhibitor, a class of anti-cancer agents.
Application: Synthesis of a B-Raf Kinase Inhibitor
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival.[3][4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a key driver in a significant percentage of cancers, including melanoma.[3] Small molecule inhibitors that selectively target the B-Raf V600E mutant protein, such as Vemurafenib (PLX4032), have shown significant clinical efficacy.[5][6][7]
The 3-ethoxy-5-fluorophenyl group can serve as a key structural component in novel B-Raf inhibitors. Its specific electronic and steric properties can be exploited to achieve high potency and selectivity for the target kinase. In this application note, we describe a representative synthesis of a hypothetical B-Raf inhibitor, (1-(3-(3-ethoxy-5-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidin-4-yl)methanamine (Compound X) , via a Suzuki-Miyaura cross-coupling reaction.
Targeted Signaling Pathway: RAF-MEK-ERK Cascade
B-Raf inhibitors function by blocking the activity of the mutated B-Raf protein, thereby preventing the phosphorylation and activation of MEK1/2. This interrupts the downstream signaling cascade, leading to an inhibition of ERK phosphorylation. The ultimate result is a halt in the signal for uncontrolled cell proliferation and the induction of apoptosis in cancer cells harboring the B-Raf mutation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Vemurafenib - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Biaryls Using 3-Ethoxy-5-fluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of C-C bonds, offering a versatile and efficient route to a wide array of biaryl compounds. 3-Ethoxy-5-fluorophenylboronic acid is a valuable building block in this context, enabling the introduction of the 3-ethoxy-5-fluorophenyl moiety into target molecules. This functional group can impart desirable physicochemical properties, such as altered lipophilicity, metabolic stability, and binding interactions, making it of significant interest in the design of novel therapeutic agents. Notably, this boronic acid is a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, highlighting its importance in medicinal chemistry.[1][2]
These application notes provide detailed protocols for the use of this compound in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl molecules.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling reaction using this compound with different aryl halide partners.
Protocol 1: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
This protocol details the synthesis of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-1-(3-ethoxy-5-fluorophenyl)prop-2-en-1-one, a key step in the preparation of the BTK inhibitor, Ibrutinib.
Reaction Scheme:
Materials:
-
(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (H₂O)
-
Nitrogen (N₂) atmosphere
Procedure:
-
To a reaction vessel, add (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).
-
Add this compound (1.5 eq).
-
Add sodium carbonate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).
-
Purge the vessel with nitrogen.
-
Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | This compound | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O (4:1) | 80 | 2 | 90 |
General Considerations for Successful Suzuki-Miyaura Coupling
Catalyst Selection: Palladium catalysts are central to the Suzuki-Miyaura reaction. While Pd(PPh₃)₄ is a classic choice, modern catalysts often employ bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that can improve reaction efficiency, particularly with challenging substrates.
Base Selection: The choice of base is critical for activating the boronic acid. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base is often dependent on the specific substrates and solvent system.
Solvent System: A variety of solvents can be used, often as biphasic mixtures with water. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The presence of water is often beneficial for the dissolution of the base and facilitation of the transmetalation step.
Reaction Temperature: Most Suzuki-Miyaura reactions are conducted at elevated temperatures, typically ranging from 60 to 110 °C, to ensure a reasonable reaction rate.
Experimental Workflow
The following diagram outlines a general workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Successful implementation of these reactions relies on the careful selection of catalyst, base, and solvent, as well as adherence to proper experimental technique.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Ethoxy-5-fluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Ethoxy-5-fluorophenylboronic acid with a variety of aryl halides. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile and widely used reaction due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide array of boronic acids and aryl halides.[1][2][3] The general mechanism involves a catalytic cycle with a palladium complex, beginning with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[3][4]
Experimental Protocols
This section details a general and robust protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that reaction conditions may require optimization for specific substrates to achieve maximum yield and purity.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Standard purification supplies (e.g., silica gel for column chromatography)
General Reaction Setup:
A representative procedure for the coupling reaction is as follows:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the chosen aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature for 5-10 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the required time (ranging from 2 to 24 hours).
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the base and other inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from general knowledge of Suzuki couplings with similar substrates, as specific literature for this exact boronic acid is extensive and varied depending on the coupling partner.[5][6][7][8]
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Aryl Halide | 1.0 equivalent | Aryl iodides, bromides, and activated chlorides are generally good substrates. |
| This compound | 1.2 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading can be used with highly active pre-catalysts. |
| Base | 2 - 3 equivalents | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Varies | The choice of solvent depends on the solubility of the reactants and the reaction temperature. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive aryl chlorides. |
| Reaction Time | 2 - 24 hours | Reaction time should be optimized by monitoring the reaction progress. |
Table 2: Representative Examples of Suzuki-Miyaura Coupling with Phenylboronic Acids
| Entry | Aryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 6 | >95 |
| 3 | 2-Chloropyridine | XPhos Pd G3 (1) | K₃PO₄ (3) | Toluene | 110 | 18 | ~85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | SPhos Pd G2 (2) | K₂CO₃ (2) | DMF/H₂O (10:1) | 100 | 8 | >90 |
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 3-Ethoxy-5-fluorophenylboronic Acid as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-5-fluorophenylboronic acid has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology.[1] Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, enhance its utility in forming stable and selective interactions with kinase active sites. This versatile reagent is predominantly employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, which are common motifs in potent kinase inhibitors.[2][3] These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on the promising pyrazolo[3,4-d]pyrimidine scaffold, and include detailed experimental protocols.
Kinase Inhibitors Featuring the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design due to its structural resemblance to the adenine base of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[4][5] The introduction of the 3-ethoxy-5-fluorophenyl moiety at the C4 or C6 position of the pyrazolo[3,4-d]pyrimidine ring system can significantly influence the inhibitor's potency and selectivity. This strategic modification allows for the exploration of the hydrophobic pocket adjacent to the ATP-binding site, a key strategy in designing highly effective and selective kinase inhibitors.
Signaling Pathway of a Key Target: Bruton's Tyrosine Kinase (BTK)
Many pyrazolo[3,4-d]pyrimidine-based inhibitors target Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[6] Dysregulation of this pathway is implicated in various B-cell malignancies. The diagram below illustrates the central role of BTK in this signaling cascade.
Representative Kinase Inhibition Data
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | PLK4 | <10 | [1] |
| Pyrazolo[3,4-d]pyrimidine | PKD | 17-35 | [7] |
| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 34-135 | [7] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57-66 | [5] |
| Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 | [6] |
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a 4-(3-ethoxy-5-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a potential kinase inhibitor, via a Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow
The overall synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable halogenated pyrazolo[3,4-d]pyrimidine core, followed by amination.
Detailed Protocol: Synthesis of 4-Amino-6-(3-ethoxy-5-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound
-
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ammonia (7 N solution in methanol)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-chloro-6-(3-ethoxy-5-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Step 2: Amination
-
Dissolve the purified intermediate from Step 1 in a 7 N solution of ammonia in methanol.
-
Transfer the solution to a sealed tube or a pressure vessel.
-
Heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product, 4-amino-6-(3-ethoxy-5-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Kinase Assay Protocol (General)
To evaluate the inhibitory activity of the synthesized compound, a general in vitro kinase assay can be performed.
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor in DMSO.
-
In a microplate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the inhibitor at various concentrations.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30 °C or 37 °C) for a specific time.
-
Stop the reaction by adding a suitable stop reagent.
-
Quantify the kinase activity using a detection method such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust method for accessing diverse chemical matter, particularly within the promising pyrazolo[3,4-d]pyrimidine scaffold. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new potential therapeutic agents targeting a range of kinases implicated in various diseases. Further exploration of this building block in combination with other heterocyclic systems is warranted to expand the landscape of potent and selective kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4161522A4 - PYRAZOLO[4,3-D PYRIMIDINE DERIVATIVES AND METHODS OF USE THEREOF FOR THE TREATMENT OF CELL PROLIFERATIVE DISEASES - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chan-Lam Coupling with 3-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1][2] This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often with the advantages of using a more economical catalyst and operating under milder, open-air conditions.[2][3] These application notes provide detailed protocols and technical information for the use of 3-Ethoxy-5-fluorophenylboronic acid in Chan-Lam coupling reactions, a key transformation for the synthesis of novel compounds in medicinal chemistry and drug discovery. The presence of the ethoxy and fluoro substituents on the phenyl ring makes this reagent a valuable building block for introducing electronically modified aryl moieties into target molecules.[4][5]
Core Applications in Drug Development
The 3-ethoxy-5-fluorophenyl moiety is a key structural motif in a variety of biologically active molecules. Its incorporation via Chan-Lam coupling can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the ethoxy group can impact solubility and receptor interactions.
-
Bioisosteric Replacement: This substituted phenyl ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of biological activity.
-
Lead Optimization: The ability to readily form C-N and C-O bonds with this reagent facilitates the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
Reaction Principle and Mechanism
The Chan-Lam coupling proceeds via an oxidative cross-coupling of an arylboronic acid with an N-H or O-H containing compound.[3] The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and often requires a base.[1] The generally accepted mechanism involves the formation of a copper-aryl intermediate, followed by coordination of the amine or alcohol and subsequent reductive elimination to furnish the desired product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.[2]
Experimental Protocols
The following are generalized protocols for the N-arylation and O-arylation of substrates using this compound. Reaction conditions may require optimization depending on the specific substrates being coupled.
Protocol 1: N-Arylation of a Primary Amine
Reaction:
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).
-
Add the solvent (e.g., DCM, 5 mL) and the base (e.g., pyridine, 2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.
Protocol 2: O-Arylation of a Phenol
Reaction:
Materials:
-
This compound
-
Phenol (e.g., 4-methoxyphenol)
-
Copper(II) acetate (Cu(OAc)2)
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the phenol (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and copper(II) acetate (1.0 mmol, 1.0 equiv).
-
Add the solvent (e.g., DCM, 10 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Data Presentation
The following tables summarize typical reaction parameters for the Chan-Lam coupling with this compound, based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and optimized conditions.
Table 1: Reaction Conditions for N-Arylation
| Parameter | Condition |
| Arylating Agent | This compound |
| Nucleophile | Primary/Secondary Amines, Anilines, Amides |
| Catalyst | Copper(II) acetate (Cu(OAc)2) |
| Base | Pyridine, Triethylamine, Diisopropylethylamine |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 24 - 72 hours |
| Typical Yield | 60 - 95% |
Table 2: Reaction Conditions for O-Arylation
| Parameter | Condition |
| Arylating Agent | This compound |
| Nucleophile | Phenols, Alcohols |
| Catalyst | Copper(II) acetate (Cu(OAc)2) |
| Base | Pyridine, Triethylamine |
| Solvent | Dichloromethane (DCM), Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 48 - 96 hours |
| Typical Yield | 50 - 85% |
Visualizations
Catalytic Cycle of the Chan-Lam Coupling```dot
Caption: General workflow for Chan-Lam coupling experiments.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the reaction temperature, using a different base or solvent, or adding a ligand such as pyridine or a bidentate ligand to stabilize the copper catalyst. For electron-deficient arylboronic acids, stronger bases or higher temperatures may be necessary.
-
Byproducts: Common byproducts include homocoupling of the boronic acid and protodeboronation. Careful control of the reaction conditions and stoichiometry can minimize these side reactions.
-
Substrate Scope: The reactivity of the amine or phenol nucleophile can significantly impact the reaction outcome. Electron-rich and sterically unhindered nucleophiles generally react more readily.
-
Safety: Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these guidelines and protocols, researchers can effectively utilize this compound in Chan-Lam coupling reactions to synthesize a diverse range of valuable compounds for drug discovery and development.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to OLED Technology
Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting devices that utilize organic compounds to produce light when an electric current is applied.[1][2] Unlike conventional inorganic LEDs, which are small point sources, OLEDs can be fabricated as large-area, diffuse light sources, making them highly suitable for applications ranging from high-resolution displays to general lighting and biomedical fields.[3][4] The core of an OLED consists of a multi-layer stack of thin organic films sandwiched between two electrodes, at least one of which is transparent to allow light to escape.[2][5] When a voltage is applied, the cathode injects electrons and the anode injects holes. These charge carriers migrate towards each other and recombine within the emissive layer to form excitons, which then release their energy as light.[5][6]
The versatility of organic chemistry allows for the tuning of material properties to achieve a wide spectrum of emission colors, high efficiencies, and long operational lifetimes.[4] Recent advancements have led to the development of flexible and even transparent OLEDs, opening up new possibilities in wearable electronics, integrated sensors, and photodynamic therapy.[1][7]
Device Architecture and Operating Principle
A typical multi-layer OLED device structure is composed of the following layers, each serving a specific function to maximize device efficiency and stability:
-
Substrate: The foundational layer, typically glass or flexible plastic, upon which the device is built.[5]
-
Anode: A transparent conductor, commonly Indium Tin Oxide (ITO), that injects holes into the organic layers.[5]
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer.[8]
-
Emissive Layer (EML): The heart of the OLED, where electrons and holes recombine to generate light.[6][8] The material used determines the color of the emitted light.
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.[8]
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal (e.g., Aluminum, Calcium) that injects electrons into the organic layers.[2]
Basic multi-layer OLED device structure.
Performance Metrics of OLEDs
The performance of an OLED is evaluated based on several key parameters that quantify its efficiency, brightness, and longevity.
| Parameter | Symbol | Unit | Description |
| External Quantum Efficiency | EQE / ηext | % | The ratio of the number of photons emitted out of the device to the number of electrons injected.[1] |
| Current Efficiency | ηc | cd/A | The ratio of the luminance of the emitted light to the current density flowing through the device.[1] |
| Power Efficiency | ηp | lm/W | The ratio of the luminous flux (in lumens) to the input electrical power (in watts). |
| Luminance | L | cd/m² | The intensity of light emitted per unit area in a given direction.[1] |
| Turn-on Voltage | Von | V | The voltage at which the device begins to emit a detectable amount of light (typically defined at 1 cd/m²). |
| Operational Lifetime | LT50 / LT95 | hours | The time it takes for the initial luminance of the device to decrease to 50% (LT50) or 95% (LT95) under constant current operation.[1] |
Comparative Performance of Emitter Generations
OLED emitter materials have evolved through several generations, each offering significant improvements in efficiency.
| Emitter Generation | Emitter Type | Internal Quantum Efficiency (IQE) Limit | Typical External Quantum Efficiency (EQE) | Key Characteristics |
| First Generation | Fluorescent | ~25%[9] | 5-10% | Utilizes only singlet excitons for light emission.[9] |
| Second Generation | Phosphorescent | ~100%[10] | 20-30%[9] | Harvests both singlet and triplet excitons via phosphorescence, often using heavy metal complexes (e.g., Iridium, Platinum).[9] |
| Third Generation | Thermally Activated Delayed Fluorescence (TADF) | ~100%[10] | >22%[10] | Utilizes reverse intersystem crossing (RISC) to convert triplet excitons to singlets for efficient fluorescence, without heavy metals. |
| Fourth Generation | Hyperfluorescence | ~100% | >30% | Combines a TADF sensitizer with a fluorescent emitter for high efficiency and color purity. |
Experimental Protocols
Protocol 1: OLED Fabrication via Spin-Coating and Thermal Evaporation
This protocol outlines a general procedure for fabricating a multi-layer OLED using a combination of solution-based spin-coating for the hole transport layer and emissive layer, followed by thermal evaporation for the electron transport layer and cathode.
1. Substrate Cleaning:
-
Immerse pre-patterned ITO-coated glass substrates in a substrate rack.
-
Sonicate the substrates sequentially in a cleaning solution (e.g., 1% Hellmanex solution in deionized water), deionized water, and isopropyl alcohol for 15 minutes each.[2][3]
-
Dry the substrates using a stream of dry nitrogen gas.[3]
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of subsequent layers.[3]
2. Hole Transport Layer (HTL) Deposition (Spin-Coating):
-
Prepare a solution of the HTL material (e.g., PEDOT:PSS) in a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter.[2]
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the HTL solution onto the center of the substrate.
-
Spin-coat at a specific speed (e.g., 3000-6000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[2][6]
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) for a defined time (e.g., 10-15 minutes) to remove residual solvent.[6]
3. Emissive Layer (EML) Deposition (Spin-Coating):
-
Prepare a solution of the emissive material (and host material, if applicable) in an appropriate solvent (e.g., toluene, chlorobenzene).[2]
-
Filter the solution using a suitable syringe filter.
-
Spin-coat the EML solution onto the HTL-coated substrate using optimized spin speed and time to control the thickness (e.g., 2000 rpm for 60 seconds).[2][6]
-
Anneal the substrate to remove the solvent (e.g., 80 °C for 10 minutes).[2]
4. Electron Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).[7]
-
Place the ETL material (e.g., TPBi) and cathode material (e.g., LiF/Al) in separate evaporation boats.[7]
-
Deposit the ETL onto the EML at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (e.g., 30-50 nm).[7]
-
Deposit a thin layer of an electron injection material (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) at a controlled rate.[7]
5. Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.[2]
OLED fabrication and testing workflow.
Protocol 2: OLED Characterization
1. Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Place the encapsulated OLED device in a light-tight test fixture.
-
Connect the anode and cathode of the device to a source measure unit (SMU).
-
Position a calibrated photodiode or a spectrometer with an integrated sphere in front of the device to measure the light output.
-
Apply a voltage sweep to the device using the SMU and simultaneously record the current flowing through the device and the luminance measured by the photodetector.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) to obtain the J-V-L characteristics. From this data, calculate the current efficiency and power efficiency as a function of voltage.
2. Electroluminescence (EL) Spectrum Measurement:
-
Apply a constant voltage or current to the OLED to achieve a desired brightness level.
-
Use a spectrometer to capture the emitted light and record the intensity as a function of wavelength.
3. Lifetime Measurement:
-
Place the device in a controlled environment (temperature and humidity).
-
Apply a constant DC current that corresponds to a specific initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance of the device over time using a photodetector.
-
The lifetime (e.g., LT50) is the time it takes for the luminance to decay to 50% of its initial value.[1] For highly stable devices, accelerated aging at higher temperatures or current densities can be used to extrapolate the lifetime at normal operating conditions.[1]
J-V-L characterization experimental setup.
Applications in Research and Development
The protocols and data presented provide a foundational framework for researchers and scientists in various fields:
-
Materials Science: Synthesizing and evaluating new organic materials for improved efficiency, color purity, and stability.
-
Device Engineering: Optimizing device architecture and fabrication processes to enhance performance and lifetime.
-
Biomedical Applications: Developing flexible and wearable OLEDs for phototherapy, biosensing, and optogenetics.[1][7] The ability to create conformable light sources opens new avenues for non-invasive treatments and diagnostics.
-
Drug Development: Utilizing OLED-based assays for high-throughput screening and photodynamic therapy studies.
By following standardized protocols and systematically characterizing device performance, researchers can contribute to the advancement of OLED technology and its translation into innovative applications.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. OLEDLifetimeTestingSystem - Products - KeithLink [keithlink.com]
- 5. buydisplay.com [buydisplay.com]
- 6. Development of Efficient OLEDs from Solution Deposition [jove.com]
- 7. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 8. tailorpixels.com [tailorpixels.com]
- 9. researchgate.net [researchgate.net]
- 10. How to enhance the EQE of an OLED with Characterization and Simulation — Fluxim [fluxim.com]
Application Note: Suzuki-Miyaura Cross-Coupling with 3-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[3] This application note provides a detailed experimental protocol for a representative Suzuki-Miyaura reaction utilizing 3-Ethoxy-5-fluorophenylboronic acid, a valuable building block for the synthesis of novel compounds in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[1]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes representative reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The expected yields are based on typical outcomes for similar Suzuki coupling reactions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 85-95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | - | K₃PO₄ | DMF | 80 | 2 | 90-98 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 75-85 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Compounds Using 3-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of biaryl compounds utilizing 3-Ethoxy-5-fluorophenylboronic acid. This key intermediate is valuable in pharmaceutical and medicinal chemistry, particularly for the synthesis of targeted therapeutics, including anti-cancer agents.[1][][3] The methodologies described herein are based on the principles of the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[4]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the efficient formation of biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[5][6] Scaling up these reactions from the laboratory to industrial production presents several challenges, including ensuring reaction efficiency, managing safety, controlling costs, and removing residual palladium catalyst from the final product.[5][6][7]
This compound is a versatile building block whose unique electronic properties, stemming from the ethoxy and fluoro substituents, can influence its reactivity.[1] This document outlines key considerations and detailed protocols for the successful and scalable synthesis of biaryl compounds using this valuable reagent.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of all reagents is critical for safe and effective scale-up.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 850589-53-6 | [1][8] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][] |
| Molecular Weight | 183.97 g/mol | [1][] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 158 °C | [1] |
| Purity | Typically >97% | [8] |
| Storage | Store at room temperature or refrigerated (4°C) | [1] |
Safety Considerations:
While a specific safety data sheet (SDS) for this compound was not found, data for analogous phenylboronic acids indicate the following general precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Handle in a well-ventilated area to avoid inhalation of dust.[10]
-
Hazards: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[9][10][11]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[9][11] If on skin, wash with plenty of water.[9][11] If swallowed, call a poison center or doctor.[11]
A thorough risk assessment should be conducted before any large-scale reaction.
Scale-Up Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes the kilogram-scale synthesis of a generic biaryl compound from an aryl bromide and this compound. The specific aryl bromide will determine the final product.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Quantity (kg) | Moles | Molar Equiv. |
| Aryl Bromide (e.g., 4-Bromoanisole, MW: 187.04) | 10.0 | 53.46 | 1.0 |
| This compound (MW: 183.97) | 10.8 | 58.70 | 1.1 |
| Palladium Acetate (Pd(OAc)₂) (MW: 224.5) | 0.060 | 0.267 | 0.005 |
| SPhos (MW: 410.53) | 0.220 | 0.536 | 0.01 |
| Potassium Carbonate (K₂CO₃) (MW: 138.21) | 14.78 | 106.92 | 2.0 |
| Toluene | 100 L | - | - |
| Water | 20 L | - | - |
Experimental Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 3. cic-cairo.edu.eg [cic-cairo.edu.eg]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 850589-53-6 | TCI EUROPE N.V. [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
low yield Suzuki reaction with 3-Ethoxy-5-fluorophenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, with a specific focus on reactions involving 3-Ethoxy-5-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Suzuki coupling reaction with this compound. What are the most common initial checks I should perform?
A1: When encountering low yields with this compound, begin by assessing the following critical parameters:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon, and that your solvents have been thoroughly degassed.[1][3]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids, particularly electron-deficient ones, can degrade over time or undergo protodeboronation.[1][4]
-
Base and Solvent Quality: Ensure the base is finely powdered and anhydrous (if required by the protocol) and the solvent is of high purity and appropriately degassed.
Q2: My starting materials are consumed, but the yield of the desired product is still low. What are the likely side reactions occurring with this compound?
A2: With electron-deficient boronic acids like this compound, two primary side reactions can significantly reduce your yield:
-
Protodeboronation: This is a common issue where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[2][4][5] This side reaction consumes your boronic acid, preventing it from participating in the catalytic cycle.
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is another possibility. This is often exacerbated by the presence of oxygen or inefficient catalyst systems.[2]
To mitigate these issues, consider using milder bases, shorter reaction times, or protecting the boronic acid as a pinacol ester or a trifluoroborate salt, which are generally more stable.[2][4]
Q3: Which catalyst and ligand system is recommended for coupling an electron-deficient boronic acid like this compound?
A3: Due to the electronic nature of this compound, the transmetalation step in the Suzuki-Miyaura catalytic cycle can be slow.[6] To overcome this, highly active catalyst systems are recommended. Buchwald-type phosphine ligands are particularly effective for challenging substrates, including those that are electron-poor.[6][7] Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos.[2][6] These ligands help to stabilize the palladium catalyst and facilitate the oxidative addition and transmetalation steps.[2]
Q4: What is the optimal choice of base for this reaction?
A4: The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2] For challenging couplings with electron-deficient boronic acids, a stronger base is often required.[2] Potassium phosphate (K₃PO₄) is frequently an effective choice.[2] However, if protodeboronation is a significant issue, screening different bases, including milder ones like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be necessary.[2][3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider more active and air-stable precatalysts like a palladacycle.[1] |
| Poor Ligand Choice | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or other Buchwald-type ligands.[2][6] | |
| Ineffective Base | Try a stronger base like K₃PO₄. If protodeboronation is suspected, screen other bases such as K₂CO₃ or Cs₂CO₃.[2][6] | |
| Low Reaction Temperature | Gradually increase the reaction temperature, but be mindful of potential side reactions.[2] | |
| Significant Protodeboronation | Boronic Acid Instability | Switch from the boronic acid to its corresponding pinacol ester or trifluoroborate salt, which are less prone to this side reaction.[2][4] |
| Harsh Basic Conditions | Use a milder base (e.g., K₂CO₃) or reduce the reaction time. | |
| Formation of Homocoupled Product | Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1][2] |
| Inefficient Catalyst Reduction | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[1] | |
| Complex Mixture of Byproducts | Reaction Temperature Too High | Lower the reaction temperature to minimize decomposition and side reactions.[2] |
| Incorrect Stoichiometry | Ensure the correct ratio of boronic acid to aryl halide is used (typically 1.2-1.5 equivalents of the boronic acid).[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equivalent)
-
This compound (1.2–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.1-1.5 times the moles of Pd)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[6][8]
Procedure:
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2][8]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for 3-Ethoxy-5-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful application of 3-Ethoxy-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki-Miyaura coupling reaction with this compound?
A1: For a starting point with a novel boronic acid like this compound, it is advisable to begin with generally robust and well-established conditions. A common starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand. An inorganic base, for instance, potassium carbonate (K₂CO₃), and a solvent system like a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water are typically employed.[1][2]
Q2: My reaction is showing low to no yield. What are the primary factors to investigate?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Key areas to troubleshoot include the quality and stability of your reagents, the choice of catalyst and ligand, the selection of the base and solvent, and the reaction temperature. Ensuring an inert atmosphere is also critical as oxygen can lead to catalyst deactivation and side reactions like homocoupling.[1]
Q3: Is this compound prone to protodeboronation? How can this be minimized?
A3: Phenylboronic acids with electron-donating groups, such as the ethoxy group in this compound, can be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[3][4] To mitigate this, consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), employing anhydrous conditions if possible, and keeping the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
Q4: What are the best practices for handling and storing this compound?
A4: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids can be sensitive to air and moisture, which can lead to the formation of boroxines (anhydrides of boronic acids) or decomposition, impacting their reactivity.
Troubleshooting Guide
Problem 1: Low Conversion of Starting Materials
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or pre-catalyst. Consider using a more active pre-catalyst system, such as a palladacycle or a catalyst with a bulky, electron-rich ligand like XPhos or SPhos, especially if coupling with a challenging aryl halide.[5][6] |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-rich boronic acids, ligands that promote reductive elimination can be beneficial. Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, Buchwald-type ligands) to identify the optimal choice for your specific substrate combination.[7] |
| Suboptimal Base | The base activates the boronic acid. If your base is not effective, transmetalation will be slow. Screen a range of bases, from milder options like K₃PO₄ and Cs₂CO₃ to stronger ones like K₂CO₃. The solubility of the base can also be a factor.[8] |
| Poor Solvent Choice | The solvent can influence catalyst activity and solubility of reagents. Common solvents include toluene, 1,4-dioxane, and DMF, often with water as a co-solvent.[9][10][11][12] For challenging couplings, consider screening different solvent systems. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the rate of reaction. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Possible Causes & Solutions:
| Side Product | Possible Cause(s) | Recommended Action(s) |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can lead to oxidative homocoupling. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). |
| Protodeboronation | Presence of water and a strong base, or elevated temperatures. | Use a milder base (e.g., K₃PO₄). Consider running the reaction under anhydrous conditions. Optimize the temperature to the lowest effective point. |
| Dehalogenation of Aryl Halide | Can occur as a side reaction, particularly with electron-rich aryl halides. | The choice of ligand and catalyst system can influence this. Screening different palladium sources and ligands may identify a system that favors the desired cross-coupling. |
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling
This protocol is a starting point for the optimization of the reaction between this compound and an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Experimentation (HTE) for Rapid Optimization
For more efficient optimization, a high-throughput screening approach can be employed to rapidly evaluate a matrix of conditions.
Materials:
-
Stock solution of this compound in a suitable solvent.
-
Stock solution of the aryl halide in a suitable solvent.
-
Array of palladium pre-catalysts and ligands in a 96-well plate format.
-
Array of different bases.
-
Various anhydrous and degassed solvents.
-
Automated liquid handler and reaction block.
Procedure:
-
Dispense the palladium pre-catalysts and ligands into the wells of a 96-well reaction block.
-
Add the stock solutions of the aryl halide and this compound to each well.
-
Add the selected base to each well.
-
Add the chosen solvent to each well.
-
Seal the reaction block and place it in a heated shaker under an inert atmosphere.
-
Run the reactions for a set time at a specific temperature.
-
After the reaction time, quench the reactions and analyze the outcomes using high-throughput analytical techniques such as LC-MS to determine the yield of the desired product in each well.
Data Presentation
The following tables represent example screening data to guide your optimization process.
Table 1: Example Base and Solvent Screening Results
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 65 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 90 | 75 |
| 4 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 55 |
| 5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 78 |
| 6 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 85 |
| 7 | K₃PO₄ | Anhydrous THF | 70 | 72 |
Reaction Conditions: Aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (3 mol%), Base (2.0 eq), 12 h.
Table 2: Example Catalyst and Ligand Screening Results
| Entry | Palladium Source (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 60 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | 80 | 75 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | 80 | 92 |
| 4 | PdCl₂(dppf) (2) | - | 100 | 88 |
Reaction Conditions: Aryl chloride (1.0 eq), this compound (1.2 eq), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 12 h.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a challenging Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Ethoxy-5-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxy-5-fluorophenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biaryl products derived from this compound.
Problem 1: Low or No Product Yield After Work-up
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before work-up, monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. |
| Protodeboronation | This side reaction, where the boronic acid is replaced by a hydrogen, can be prevalent with fluorinated boronic acids. Consider using milder bases (e.g., K₃PO₄ instead of Na₂CO₃) or shorter reaction times. Highly active palladium catalysts may also allow for lower reaction temperatures, minimizing this side reaction. |
| Product Loss During Extraction | The ethoxy and fluoro groups on your product can alter its solubility. If the product is unexpectedly polar, it may remain in the aqueous layer. Perform a small-scale test extraction and analyze both the organic and aqueous layers by TLC or LC-MS to confirm the product's location. If necessary, use a more polar extraction solvent like ethyl acetate or a mixture of solvents. |
| Product Degradation | Some biaryl compounds can be sensitive to strongly acidic or basic conditions during work-up. Neutralize the reaction mixture to a pH of ~7 before extraction. |
Problem 2: Difficulty in Separating the Product from Starting Materials or Byproducts by Column Chromatography
| Possible Cause | Suggested Solution |
| Co-elution of Product and Unreacted Boronic Acid | Boronic acids can sometimes streak or co-elute with the product on silica gel. After the initial extraction, perform a basic wash (e.g., with dilute NaOH or NaHCO₃ solution) to remove the acidic boronic acid into the aqueous layer. Be cautious if your product has acidic functional groups. |
| Similar Polarity of Product and Homocoupled Byproduct | Homocoupling of the boronic acid can produce a symmetrical biaryl byproduct that may have a similar polarity to your desired product. Optimizing the reaction to minimize homocoupling is the best approach (e.g., ensuring an inert atmosphere). For purification, try a different solvent system for column chromatography, or consider preparative TLC or High-Performance Liquid Chromatography (HPLC). |
| Streaking on Silica Gel Column | The presence of residual base or palladium catalyst can cause streaking. Ensure the crude product is properly neutralized and filtered through a small plug of celite or silica gel to remove baseline impurities before loading onto the column. Adding a small amount of a polar solvent like methanol to your loading solvent can sometimes improve band shape. |
Problem 3: Product Crystallization/Recrystallization Issues
| Possible Cause | Suggested Solution |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize, it may be an oil at room temperature. In this case, column chromatography is the primary method of purification. |
| Inappropriate Solvent System | Finding the right solvent system is key for recrystallization. Start with a solvent in which your product is soluble when hot but sparingly soluble when cold. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, toluene, or ethanol/water mixtures. |
| Presence of Impurities Inhibiting Crystallization | If the crude product is highly impure, it may inhibit crystal formation. It is often beneficial to first purify the product by column chromatography and then recrystallize the semi-pure material to obtain a highly pure solid. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Suzuki-Miyaura reaction using this compound?
A1: A typical aqueous work-up involves cooling the reaction mixture to room temperature, diluting it with an organic solvent such as ethyl acetate, and washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: What are the most common byproducts in reactions with this compound?
A2: Common byproducts include:
-
Homocoupled product: Formed from the coupling of two molecules of this compound.
-
Protodeboronated starting material: 1-Ethoxy-3-fluorobenzene, resulting from the replacement of the boronic acid group with a hydrogen atom.
-
Unreacted starting materials: Residual this compound and the aryl halide coupling partner.
Q3: How does the 3-ethoxy-5-fluoro substitution pattern affect the purification of my product?
A3: The electron-donating ethoxy group and the electron-withdrawing fluorine atom will influence the polarity of your final biaryl product. This substitution pattern can make the product moderately polar. When performing column chromatography, a solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes, is often a good starting point.
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be an effective purification method if your product is a solid and you can find a suitable solvent system. It is particularly useful for removing small amounts of impurities after an initial purification by column chromatography.
Q5: My product seems to be unstable during purification. What can I do?
A5: If you suspect product instability, try to minimize exposure to harsh conditions. Use milder bases in your reaction and work-up, avoid high temperatures during solvent evaporation, and consider purifying your product quickly after the reaction is complete. Storing the purified product under an inert atmosphere and at low temperatures can also help.
Experimental Protocols
General Protocol for Purification of a Biaryl Product by Column Chromatography
This protocol is a representative procedure and may require optimization for your specific product.
-
Preparation of the Crude Product:
-
After the aqueous work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as "dry loading."
-
-
Column Preparation:
-
Choose an appropriately sized glass column and pack it with silica gel using a slurry method with your chosen eluent (e.g., a low-polarity solvent mixture like 5% ethyl acetate in hexanes).
-
Ensure the silica gel bed is compact and level.
-
-
Loading and Elution:
-
Carefully add the dry-loaded crude product to the top of the silica gel bed.
-
Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Begin eluting the column with your starting solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Visualization
Below is a troubleshooting workflow for the purification of products from this compound reactions.
Caption: Troubleshooting workflow for purification.
Technical Support Center: 3-Ethoxy-5-fluorophenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Ethoxy-5-fluorophenylboronic acid in cross-coupling reactions. The following information is designed to help you identify and mitigate common side reactions to improve reaction efficiency and product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no yield of my desired cross-coupled product. What are the primary side reactions I should consider?
A1: When experiencing low yields in Suzuki-Miyaura cross-coupling reactions with this compound, two primary side reactions are the most likely culprits: protodeboronation and homocoupling.[1][2] this compound is an electron-deficient arylboronic acid, which can make it more susceptible to certain side reactions.[3]
-
Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-ethoxy-3-fluorobenzene as a byproduct.[1][4] This reaction consumes your starting material and reduces the overall yield of the desired product.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form 3,3'-diethoxy-5,5'-difluorobiphenyl.[2][5] This typically occurs in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][6]
Q2: How can I identify if protodeboronation is occurring in my reaction?
A2: The most direct way to identify protodeboronation is to analyze the crude reaction mixture using techniques like GC-MS or LC-MS. Look for a mass peak corresponding to 1-ethoxy-3-fluorobenzene, the byproduct of protodeboronation. Comparing the retention time and mass spectrum with an authentic sample will confirm its presence.
Q3: What reaction conditions favor protodeboronation and how can I minimize it?
A3: Protodeboronation is often promoted by the presence of water (which can act as a proton source) and the choice of base.[1][3] Here are some strategies to minimize this side reaction:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[7] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[3]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can facilitate protodeboronation.[3] Using anhydrous and properly degassed solvents is critical.
-
Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Summary: Minimizing Common Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product & Presence of 1-ethoxy-3-fluorobenzene | Protodeboronation | - Use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃).[3] - Ensure anhydrous and thoroughly degassed solvents.[3] - Consider converting the boronic acid to a more stable derivative (e.g., pinacol ester, MIDA boronate).[1] |
| Formation of 3,3'-diethoxy-5,5'-difluorobiphenyl | Homocoupling | - Rigorously degas all solvents and maintain an inert atmosphere (Argon or Nitrogen).[6] - Use a Pd(0) catalyst source or a pre-catalyst that is readily reduced. - Avoid an excess of boronic acid. |
| General Low Reactivity | Inactive Catalyst or Poor Reagent Quality | - Use fresh, high-purity this compound. - Ensure the palladium catalyst and phosphine ligands (if used) are not degraded or oxidized.[3] - Confirm the reactivity of your aryl halide partner (I > Br > OTf >> Cl).[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.[6]
Visualizing Reaction Pathways
The following diagrams illustrate the desired cross-coupling pathway and the competing side reactions.
Caption: Desired Suzuki-Miyaura cross-coupling reaction workflow.
References
preventing deboronation of 3-Ethoxy-5-fluorophenylboronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the deboronation of 3-Ethoxy-5-fluorophenylboronic acid during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Preventing Deboronation
Researchers may encounter the undesired side reaction of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This guide provides a systematic approach to troubleshoot and minimize this issue.
Problem: Low yield of the desired coupled product and isolation of 1-ethoxy-3-fluorobenzene as a byproduct.
Primary Cause: Protodeboronation of this compound is a common challenge, particularly for electron-deficient arylboronic acids, and is often accelerated under the basic conditions required for Suzuki-Miyaura coupling.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing deboronation.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Significant Deboronated Byproduct | Reaction conditions are too harsh. | - Base Selection: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). Strong bases significantly accelerate protodeboronation.[3] - Temperature Control: Lower the reaction temperature. Higher temperatures increase the rate of deboronation. If using a highly active catalyst system, the reaction may proceed efficiently at a lower temperature (e.g., 60-80 °C).[1] |
| Low Reaction Rate and Deboronation | The rate of deboronation is competitive with the rate of cross-coupling. | - Catalyst System: Employ a highly active palladium catalyst and ligand system. Buchwald-type ligands (e.g., SPhos, XPhos) can promote rapid cross-coupling, outcompeting the slower deboronation process.[4] - Solvent Choice: While some water is often necessary for Suzuki couplings, excess water can act as a proton source for deboronation. Use anhydrous solvents or carefully optimize the amount of water in the reaction mixture. |
| Persistent Deboronation Despite Optimization | Inherent instability of the boronic acid under reaction conditions. | - Use a Protected Form: Convert the this compound to a more stable derivative. - Pinacol Ester: These are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[2] - N-methyliminodiacetic acid (MIDA) Boronate: MIDA boronates are highly stable and provide a "slow release" of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and minimizing deboronation.[4] |
| Inconsistent Results | Variability in reagent quality or reaction setup. | - Reagent Purity: Ensure the this compound is of high purity. Degradation can occur during storage. Check for the presence of the deboronated impurity (1-ethoxy-3-fluorobenzene) by NMR before use.[2] - Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to deboronation?
A1: The fluorine atom on the phenyl ring is an electron-withdrawing group. This makes the carbon atom attached to the boron more electrophilic and thus the C-B bond more susceptible to cleavage, a process known as protodeboronation.[5] This is a common issue for electron-deficient arylboronic acids, especially under the basic conditions typically used in Suzuki-Miyaura reactions.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the quality of this compound, it should be stored in a tightly sealed container in a cool (refrigerated at 4°C), dry, and dark place.[6] Storing under an inert atmosphere of argon or nitrogen is also recommended to prevent degradation from moisture and air.[2]
Q3: What is the visual evidence of deboronation in my reaction?
A3: Visually, there are no specific indicators of deboronation during the reaction. The primary evidence will come from the analysis of the reaction mixture or the purified product. Techniques like TLC, LC-MS, or GC-MS can be used to monitor the reaction progress and identify the formation of the deboronated byproduct, 1-ethoxy-3-fluorobenzene. A definitive confirmation can be made by ¹H NMR and ¹⁹F NMR spectroscopy of the crude reaction mixture, which will show characteristic signals for the byproduct.
Q4: When should I consider using a protected form of the boronic acid?
A4: You should consider using a protected form, such as a pinacol or MIDA ester, when you have already attempted to optimize the reaction conditions (milder base, lower temperature, highly active catalyst) and still observe significant deboronation (e.g., >10-15% of the deboronated byproduct). For particularly challenging substrates or when aiming for very high purity of the final product, starting with a protected boronic acid derivative is a robust strategy.[1]
Q5: Can the choice of palladium catalyst influence the extent of deboronation?
A5: Yes, the choice of the palladium catalyst and associated ligands is crucial. Highly active and sterically hindered phosphine ligands (e.g., Buchwald ligands) can accelerate the rate-limiting oxidative addition and subsequent transmetalation steps of the Suzuki-Miyaura catalytic cycle. If the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation, the formation of the undesired byproduct can be minimized.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol employs a milder base and a highly active catalyst system to favor the cross-coupling reaction over protodeboronation.
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if required, typically in a 10:1 to 5:1 solvent:water ratio)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and finely ground potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles.
-
In a separate vial, under an inert atmosphere, prepare the active catalyst by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the anhydrous, degassed solvent to the reaction vessel containing the solids, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of this compound Pinacol Ester
This protocol is recommended when significant deboronation is observed even under optimized conditions.
Part A: Synthesis of the Pinacol Ester
Caption: Synthesis of the pinacol ester derivative.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
Part B: Suzuki-Miyaura Coupling with the Pinacol Ester
The procedure is similar to Protocol 1, substituting the boronic acid with the this compound pinacol ester (1.2-1.5 equiv). The reaction may require slightly higher temperatures or longer reaction times due to the increased stability of the pinacol ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3-Ethoxy-5-fluorophenyl)boronic acid | 850589-53-6 [sigmaaldrich.com]
Technical Support Center: Catalyst Screening for 3-Ethoxy-5-fluorophenylboronic Acid Coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 3-Ethoxy-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the electronic properties of this substrate—an electron-withdrawing fluorine and an electron-donating ethoxy group—achieving optimal reaction conditions can be challenging. This guide offers insights into catalyst selection, reaction optimization, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with electronically complex boronic acids, can stem from several factors. Begin by assessing these key parameters:
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in-situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst such as a palladacycle (e.g., XPhos Pd G3/G4).[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton source). This side reaction is often exacerbated by prolonged reaction times at elevated temperatures in the presence of water and base.
-
Base Selection: The choice and strength of the base are critical for activating the boronic acid for transmetalation.[3] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
Q2: What are the most common side products observed in the coupling of this compound, and how can I minimize them?
A2: The two most prevalent side products are:
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl derived from two molecules of this compound. This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to promote homocoupling.[2] To mitigate this, ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas.
-
Protodeboronation: This leads to the formation of 1-ethoxy-3-fluorobenzene. This side reaction is favored under aqueous basic conditions, particularly at higher temperatures. To minimize protodeboronation, you can try using anhydrous conditions, milder bases if possible, or employing boronic esters (e.g., pinacol esters) which are more stable.[4]
Q3: Which palladium catalysts and ligands are recommended for the coupling of electron-deficient boronic acids like this compound?
A3: For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are generally the most effective. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Buchwald-type Ligands: Ligands such as SPhos and XPhos are highly recommended.[5] They have demonstrated exceptional reactivity for a broad range of substrates, including electron-poor ones.
-
Palladium Precatalysts: Using pre-formed palladium complexes that incorporate these ligands (e.g., XPhos Pd G3) can lead to more consistent results as they provide a reliable source of the active Pd(0) catalyst.
-
Traditional Catalysts: While catalysts like Pd(PPh₃)₄ are widely used, they may exhibit lower activity for challenging substrates and often require higher temperatures and catalyst loadings.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: The reaction is sluggish, and I observe a significant amount of unreacted starting material.
-
Question: My reaction is not going to completion even after extended reaction times. How can I increase the reaction rate?
-
Answer:
-
Increase Temperature: Suzuki couplings are often temperature-dependent. A moderate increase in temperature (e.g., from 80°C to 100°C) can significantly enhance the reaction rate.
-
Use a More Active Catalyst System: Switch to a more active ligand, such as a Buchwald-type phosphine (SPhos, XPhos), in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[5][6]
-
Employ a Stronger Base: A stronger base can accelerate the transmetalation step, which is often rate-limiting for electron-deficient boronic acids. Consider switching from Na₂CO₃ or K₂CO₃ to K₃PO₄ or Cs₂CO₃.[7]
-
Solvent Choice: The solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.
-
Problem 2: I am observing significant homocoupling of my boronic acid.
-
Question: My main byproduct is the dimer of this compound. What is causing this and how can I prevent it?
-
Answer:
-
Ensure Inert Atmosphere: Homocoupling is primarily caused by the presence of oxygen. Improve your degassing technique (e.g., freeze-pump-thaw cycles for solvents) and ensure a continuous positive pressure of an inert gas (Ar or N₂) throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which can be directly involved in oxidative coupling of the boronic acid.
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling side reaction.
-
Problem 3: The major side product is 1-ethoxy-3-fluorobenzene from protodeboronation.
-
Question: How can I suppress the protodeboronation of my this compound?
-
Answer:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Try using anhydrous solvents and a base like KF that can be used under anhydrous conditions.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These are less prone to protodeboronation and slowly release the boronic acid under the reaction conditions.
-
Minimize Reaction Time and Temperature: If possible, use a more active catalyst that allows for lower reaction temperatures and shorter reaction times, as this will reduce the exposure of the boronic acid to conditions that favor protodeboronation.
-
Data Presentation
The following tables summarize typical catalyst systems and reaction conditions that can serve as a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.
Table 1: Comparison of Common Palladium Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this substrate class. | 2-5 |
This table is a generalized comparison and performance may vary based on the specific aryl halide coupling partner.[5]
Table 2: Recommended Starting Conditions for Catalyst Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 110 | 16 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 8 |
Experimental Protocols
General Protocol for Catalyst Screening
This protocol provides a general methodology for screening different catalyst systems for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (see Table 2)
-
Ligand (if required, see Table 2)
-
Base (see Table 2)
-
Anhydrous, degassed solvent (see Table 2)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand (if separate), and base.
-
Inerting: Evacuate and backfill the vessel with an inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protodeboronation of 3-Ethoxy-5-fluorophenylboronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protodeboronation of 3-Ethoxy-5-fluorophenylboronic acid in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-ethoxy-3-fluorobenzene, consuming the starting material and reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-withdrawing nature of the ethoxy and fluoro substituents can make this particular boronic acid susceptible to this side reaction.
Q2: What are the primary factors that promote protodeboronation?
A2: Several reaction parameters can significantly influence the extent of protodeboronation:
-
pH: The reaction pH is a critical factor.[1][2] For many arylboronic acids, protodeboronation is accelerated under basic conditions due to the formation of the more reactive boronate anion.[3][4]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[2][5][6]
-
Base Selection: Strong bases can accelerate the rate of protodeboronation.[5]
-
Water Content: Water can act as the proton source for the protodeboronation reaction.[2]
-
Reaction Time: Longer reaction times expose the boronic acid to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[5]
-
Catalyst Efficiency: A slow or inefficient catalyst system for the desired cross-coupling reaction will allow more time for the competing protodeboronation to occur.[5]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (1-ethoxy-3-fluorobenzene) using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the formation of a new, less polar spot corresponding to the byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the boronic acid, desired product, and the protodeboronated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying the volatile byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture by integrating characteristic signals.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing protodeboronation of this compound.
Issue: Significant formation of 1-ethoxy-3-fluorobenzene is observed.
This is a clear indication of protodeboronation. The following steps can be taken to mitigate this issue, starting with the simplest adjustments.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting protodeboronation.
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).[6] | Lower temperatures decrease the rate of protodeboronation.[5][6] If the desired reaction is too slow, a more active catalyst system may be required. |
| Base | Switch to a milder base. | Strong bases like NaOH or KOH can promote protodeboronation.[5] Consider using weaker inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[5][6] |
| Solvent/Water | Use anhydrous solvents and consider adding molecular sieves. | While some water can be beneficial for Suzuki couplings, excess water can serve as a proton source for protodeboronation.[6] Careful optimization of water content is key. |
Modification of the Boron Reagent
If optimizing conditions is insufficient, using a more stable form of the boronic acid is a highly effective strategy.
| Reagent | Recommendation | Rationale |
| Boronic Ester | Convert the boronic acid to its pinacol ester derivative. | Pinacol esters are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[3][6] |
| MIDA Boronate | Utilize the N-methyliminodiacetic acid (MIDA) boronate ester. | MIDA boronates are highly stable and provide a slow release of the boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[1] |
Protodeboronation Pathway vs. Suzuki Coupling
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Advanced Catalytic Systems
The goal is to accelerate the desired cross-coupling to outcompete the protodeboronation.
| Strategy | Recommendation | Rationale |
| Highly Active Catalyst | Employ a more efficient palladium catalyst and ligand system. | Modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the rate of Suzuki-Miyaura coupling.[5] A faster desired reaction leaves less time for the side reaction to occur. |
| Catalyst Loading | Consider a modest increase in catalyst loading. | This can help to increase the rate of the productive reaction pathway.[5] |
| Pre-catalyst | Use a well-defined Pd(0) pre-catalyst. | This can avoid potentially slow or inefficient in situ reduction of Pd(II) to the active Pd(0) species, ensuring the catalytic cycle starts promptly.[5] |
Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2–1.5 equiv)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Degassed solvent (e.g., dioxane or 2-MeTHF, potentially with a minimal, optimized amount of water)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide, this compound pinacol ester, and the mild base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for at least three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60–80 °C).[2][5]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
improving solubility of 3-Ethoxy-5-fluorophenylboronic acid in reactions
Welcome to the technical support center for 3-Ethoxy-5-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoboron compound with the chemical formula C8H10BFO3.[1] It is a versatile building block primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] Its unique structure, featuring both an ethoxy and a fluorine group, allows for the synthesis of complex organic molecules with potential applications in pharmaceuticals, particularly in oncology, and agrochemicals.[2][]
Q2: I am observing poor solubility of this compound in my reaction solvent. What can I do?
A2: Poor solubility of boronic acids is a common issue in cross-coupling reactions.[4] You can address this by:
-
Solvent Screening: Test a range of solvents or solvent mixtures. Polar aprotic solvents like DMF, dioxane, THF, or acetone, and alcohols like ethanol or isopropanol are often good starting points. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones.[5][6]
-
Heating: Gently warming the reaction mixture can significantly improve the solubility of the boronic acid.
-
Using a co-solvent: Adding a small amount of a co-solvent in which the boronic acid is more soluble can be effective.
-
Additives: In some cases, additives like trimethyl borate can enhance the solubility of boronic acids by forming an in-situ boronate species.[4]
Q3: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. What are the potential causes?
A3: Incomplete conversion in Suzuki-Miyaura reactions can be due to several factors:
-
Poor Solubility: As discussed in Q2, ensure all reaction components are sufficiently soluble in the chosen solvent system.[4]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous, degassed solvents.
-
Base Incompatibility: The choice of base is crucial. Common bases include carbonates (Na2CO3, K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH, KOH). The optimal base depends on the specific substrates and catalyst system.
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation or oxidation, especially at elevated temperatures or in the presence of a base and catalyst.[7] Using freshly opened or purified boronic acid is recommended.
-
Issues with the Coupling Partner: The reactivity of the halide or triflate coupling partner follows the general trend: I > Br > OTf >> Cl.[8] Less reactive partners may require more active catalyst systems or harsher reaction conditions.
Q4: Are there alternatives to using this compound directly if I consistently face stability or solubility issues?
A4: Yes, several derivatives of boronic acids have been developed to overcome stability and solubility challenges. These include:
-
Potassium Trifluoroborate Salts (R-BF3K): These salts are often more robust, easier to purify, and less prone to protodeboronation compared to the corresponding boronic acids.[9]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are air-stable, crystalline solids that are compatible with a wide range of reagents and can be purified by chromatography. They slowly release the boronic acid in situ under the reaction conditions, which can be advantageous for unstable boronic acids.[7][10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound in chemical reactions.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Reagent Solubility | 1. Confirm the solubility of all starting materials in the chosen solvent at the reaction temperature. 2. Perform a solvent screen with a small-scale reaction to identify a more suitable solvent or solvent mixture (see Experimental Protocol 1). 3. Consider adding a co-solvent to improve solubility. |
| Catalyst Inactivity | 1. Ensure the palladium catalyst is from a reliable source and has been stored properly. 2. Use fresh, anhydrous, and degassed solvents. 3. Degas the reaction mixture by bubbling with an inert gas (N2 or Ar) before adding the catalyst. 4. Screen different palladium catalysts and ligands. For electron-rich aryl halides, ligands like SPhos or Buchwald-type ligands may be more effective.[11] |
| Incorrect Base | 1. The choice of base is critical. Screen a variety of bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOEt). 2. Ensure the base is anhydrous if required by the reaction conditions. |
| Boronic Acid Decomposition | 1. Use freshly acquired or purified this compound. 2. Consider converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate.[9][10] |
| Reaction Conditions | 1. Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition. 2. Vary the concentration of the reactants. |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Solubility and Reaction Yield
Objective: To identify the most effective solvent or solvent mixture for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
A selection of anhydrous solvents (e.g., Dioxane, Toluene, DMF, Acetonitrile, Isopropanol)
-
Small reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating block or oil bath
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Set up a parallel reaction array with multiple reaction vials.
-
To each vial, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).
-
Add a stir bar to each vial.
-
Under an inert atmosphere, add a different anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Degas each reaction mixture by bubbling with an inert gas for 5-10 minutes.
-
Add the palladium catalyst (e.g., 0.05 eq) to each vial.
-
Seal the vials and place them in a preheated heating block or oil bath (e.g., 80 °C).
-
Stir the reactions and monitor their progress at regular intervals (e.g., 1h, 4h, 12h) by TLC or LC-MS.
-
Compare the conversion to the desired product in each solvent to identify the optimal reaction medium.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: 3-Ethoxy-5-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxy-5-fluorophenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield in a Suzuki-Miyaura coupling, a systematic check of the following parameters is crucial:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is critical to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][2]
-
Reagent Purity and Stability: Verify the purity of all reagents, including the aryl halide and the this compound. Boronic acids can degrade over time, so using a freshly opened or properly stored bottle is recommended.[1]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for reaction success. The base must be sufficiently strong to promote transmetalation without causing degradation of the starting materials or product.[1] For reactions sensitive to water, ensure the base is dry and finely powdered.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] To mitigate this:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous ("dry") solvents and reagents can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. These esters often exhibit greater stability and can slowly release the boronic acid under the reaction conditions.
Q3: What are the best practices for purifying the final product from a reaction involving this compound?
A3: Purification can be challenging due to the properties of boronic acids and their byproducts. Common methods include:
-
Aqueous Workup: A standard aqueous workup is the first step. This typically involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base to remove inorganic salts and highly polar impurities.
-
Silica Gel Chromatography: While common, purifying boronic acids on silica gel can be difficult as they may streak or decompose on the column.[3][4] If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-polar solvent before use.
-
Recrystallization: This is often a highly effective method for purifying solid products. A solvent screen can help identify a suitable solvent or solvent system for recrystallization.[5][6]
-
Acid/Base Extraction: An acid/base extraction can be used to remove unreacted boronic acid. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH), separated from the organic layer containing the product, and then the organic layer can be washed and dried.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of catalyst or an air-stable precatalyst. Ensure proper activation if using a Pd(II) source.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][2] | |
| Poor Reagent Quality | Verify the purity of starting materials. Use fresh this compound.[1] | |
| Suboptimal Base/Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, DMF), with or without water.[1][2] | |
| Significant Protodeboronation | Base is too strong or reaction is too wet | Switch to a milder base (e.g., KF) and use anhydrous solvents.[1] |
| Product Contaminated with Boronic Acid | Incomplete Reaction or Inefficient Purification | Drive the reaction to completion. During workup, perform an acid/base wash to remove the acidic boronic acid.[4] |
| Difficulty Purifying by Column Chromatography | Boronic acid or product is unstable on silica | Consider recrystallization.[5][6] Alternatively, try using neutral alumina for chromatography or form a more stable boronate ester derivative.[6] |
| Formation of Homocoupled Byproduct | Presence of Oxygen | Improve degassing procedures and ensure a robust inert atmosphere.[1] |
Experimental Protocols
General Aqueous Workup Procedure
-
Cooling: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
A saturated aqueous solution of NH₄Cl (if copper salts were used).[7]
-
Water.
-
A saturated aqueous solution of NaCl (brine).
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification via Diethanolamine Adduct Formation
For removal of unreacted boronic acid or purification of the boronic acid itself:
-
Dissolution: Dissolve the crude material containing the boronic acid in a suitable solvent like dichloromethane.
-
Adduct Formation: Add diethanolamine (1.0 equivalent relative to the boronic acid) dropwise while stirring. A precipitate of the diethanolamine adduct should form.[1][8]
-
Isolation: Stir the resulting slurry for 15-20 minutes.
-
Filtration: Isolate the solid adduct by vacuum filtration, washing with a small amount of cold solvent. The desired product may be in the filtrate if the goal was to remove the boronic acid impurity.
Visualizations
Caption: Standard experimental workflow for the aqueous workup of a boronic acid reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Purification of Post-Reaction Boronic Acid Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing boronic acid and its derivatives from reaction mixtures. Find answers to frequently asked questions, troubleshoot common purification challenges, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities after a reaction like a Suzuki-Miyaura coupling?
A1: The primary impurities are typically unreacted boronic acids (or their corresponding boronate esters) and borate salts that form during the reaction. Boronic acids can also dehydrate to form cyclic anhydrides, known as boroxines, which can further complicate purification efforts.
Q2: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?
A2: This is a common issue, particularly if your product has some water solubility or if the boronic acid is not easily ionized. Here are some troubleshooting steps:
-
Increase the pH: Ensure your basic wash is sufficiently alkaline (pH > 10) to fully deprotonate the boronic acid to the more water-soluble boronate salt. A 1-2 M solution of NaOH or K₂CO₃ is often effective.
-
Add a Complexing Agent: Incorporating a 1,2- or 1,3-diol, such as D-sorbitol, into the basic aqueous wash can significantly enhance the removal of boronic acid. Sorbitol forms a highly water-soluble anionic complex with the boronate, which improves its partitioning into the aqueous layer.
-
Solvent System Optimization: If your desired product is soluble in non-polar solvents (e.g., diethyl ether, toluene), using such a solvent for the organic phase can minimize the co-extraction of the more polar boronic acid.
Q3: My product and the boronic acid impurity are co-eluting during silica gel chromatography. What are my options?
A3: Co-elution is a frequent challenge due to the similar polarity of many boronic acids and desired products. Consider these alternative strategies:
-
Boron Scavenger Resins: This is often the most effective solution. Scavenger resins possess functional groups (commonly diols) that covalently bind to boronic acids. You can simply stir the resin with your crude product solution and then filter it off.
-
Chromatography on Modified Silica: For the purification of pinacol boronic esters, impregnating the silica gel with boric acid can suppress the decomposition of the desired product on the stationary phase.[1][2]
-
Derivatization: Convert the boronic acid to its potassium trifluoroborate salt or form an adduct with diethanolamine.[2] These derivatives often have different solubility profiles, which can facilitate separation by extraction or recrystallization.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Emulsion during basic aqueous wash | High concentration of base or vigorous shaking. | Use a more dilute base solution, stir gently instead of shaking, or add brine to break the emulsion. |
| Low recovery after scavenger resin use | Insufficient stirring time or amount of resin. | Increase the stirring time to several hours or overnight, and use a larger excess of the scavenger resin. |
| Product decomposition on silica gel | The silica gel is too acidic. | Use deactivated neutral silica gel, or impregnate the silica gel with boric acid when purifying boronic esters.[1][2] |
| Boronic acid adduct (e.g., with diethanolamine) is oily and difficult to handle | The adduct may not be crystalline for all boronic acids. | Try a different purification method, such as scavenger resins or sorbitol-enhanced extraction. |
| Difficulty with recrystallization | The product may be an oil, or a suitable solvent system has not been found. | If the product is an oil, recrystallization is not an option. For solids, screen a variety of solvents and solvent mixtures. Trituration with a non-solvent can sometimes induce crystallization.[3] |
Comparison of Boron Removal Techniques
The following table summarizes common methods for removing boron-containing impurities. The efficiency of each method is highly dependent on the specific substrates involved.
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Basic Aqueous Wash | Ionization of the acidic boronic acid to a water-soluble boronate salt. | Simple, inexpensive, and fast. | Can be ineffective for less acidic boronic acids or base-sensitive products. Emulsions can be an issue. | A first-pass purification for stable, neutral, or acidic organic products. |
| Sorbitol-Enhanced Extraction | Forms a highly water-soluble anionic complex with boronate species. | Significantly improves extraction efficiency compared to a simple basic wash. | Requires an additional reagent (sorbitol) and a basic aqueous phase. | When a standard basic wash is insufficient to remove all of the boronic acid impurity. |
| Scavenger Resins | Covalent binding of boron species to a solid support (e.g., diol functionality). | High selectivity and efficiency; removal is a simple filtration; can be used in a variety of solvents. | Resins can be expensive; may require several hours of stirring for complete removal. | When other methods fail, especially when the product and impurity have similar properties. |
| Chromatography | Differential partitioning between a stationary and a mobile phase. | Can provide very high purity. | It can be challenging to find conditions that effectively separate polar products from polar boronic acids; often has low throughput. | For small-scale purifications or when other methods are not compatible with the product. |
| Recrystallization | Purification based on differences in solubility between the product and impurities. | Can yield very pure material; scalable. | Only applicable to solid products; can have variable yields. | For the purification of solid products where a suitable solvent system can be found. |
| Diethanolamine Adduct Formation | Forms a crystalline adduct with the boronic acid. | Can be highly selective, and the adduct often precipitates, allowing for easy separation by filtration. | Not all boronic acids form crystalline adducts; the adduct must be subsequently cleaved to recover the boronic acid if it were the desired product. | For the removal of boronic acid impurities when the desired product remains in solution. |
Experimental Protocols
Protocol 1: Sorbitol-Enhanced Liquid-Liquid Extraction
This method enhances the partitioning of boronic acid impurities into the aqueous phase by forming a water-soluble complex.
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a 1 M aqueous solution of sodium carbonate (Na₂CO₃) containing 1 M D-sorbitol.
-
Add the basic sorbitol solution to the organic solution in a separatory funnel.
-
Shake the funnel for 5 minutes.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction with the basic sorbitol solution two more times.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[4]
Protocol 2: Boronic Acid Removal with a Scavenger Resin (e.g., SiliaBond DEAM)
This protocol utilizes a solid-supported scavenger to covalently bind and remove boronic acid impurities.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane, THF).
-
Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity) to the solution.
-
Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification of Pinacol Boronic Esters using Boric Acid-Impregnated Silica Gel
This method is particularly useful for preventing the decomposition of acid-sensitive boronic esters during column chromatography.
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a slurry of silica gel in a solution of boric acid in ethanol (e.g., 28 g of boric acid in 550 mL of ethanol for 300 mL of silica gel).[5]
-
Stir the slurry for two hours at room temperature.
-
Filter the silica gel and wash it three times with ethanol.
-
Dry the silica gel overnight on a vacuum filtration setup, followed by drying in an oven at 100 °C for 48 hours.[5]
Chromatography:
-
Pack a column with the prepared boric acid-impregnated silica gel.
-
Load the crude product onto the column.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect and combine the fractions containing the purified product and concentrate under reduced pressure.
Workflow Diagrams
Caption: Decision workflow for selecting a boronic acid purification method.
Caption: Experimental workflow for boronic acid removal using a scavenger resin.
References
Technical Support Center: Scaling Up 3-Ethoxy-5-fluorophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when scaling up reactions involving 3-ethoxy-5-fluorophenylboronic acid, a key building block in pharmaceutical and agrochemical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura reactions with this compound?
A1: The main challenges stem from the electron-deficient nature of the boronic acid due to the fluorine substituent. This can lead to several issues:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-ethoxy-3-fluorobenzene. This reduces the yield of the desired product.
-
Homocoupling: The self-coupling of this compound can occur, forming a symmetrical biaryl impurity that can be difficult to separate from the desired product.
-
Reaction Rate: The electron-withdrawing fluorine can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle and requiring more forcing conditions.
-
Catalyst Inhibition/Deactivation: On a larger scale, impurities in starting materials or solvents, as well as prolonged reaction times at elevated temperatures, can lead to the deactivation of the palladium catalyst.
Q2: How should this compound be stored to ensure its stability?
A2: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids are susceptible to dehydration, which can lead to the formation of boroxines (cyclic trimers). While boroxines can sometimes be used directly in reactions, their formation alters the stoichiometry and may affect reaction kinetics.
Q3: Can I use this compound if it appears clumpy or has a non-uniform appearance?
A3: A change in the physical appearance may indicate degradation or the absorption of moisture. It is highly recommended to assess the purity of the boronic acid by techniques such as NMR or melting point analysis before use in a large-scale reaction. Using degraded material can lead to inconsistent results and low yields.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
A consistently low yield is a common issue when scaling up Suzuki-Miyaura reactions. The following guide provides a systematic approach to troubleshooting this problem.
| Potential Cause | Troubleshooting Steps | Rationale |
| Protodeboronation | 1. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).2. Minimize water content: While some water can be beneficial, excess water can promote protodeboronation. Use anhydrous solvents and consider using a base that does not generate water upon reaction.3. Lower reaction temperature: If the reaction proceeds at a lower temperature, reducing the heat can minimize this side reaction.4. Use a more stable boronic acid derivative: Consider converting the boronic acid to its corresponding trifluoroborate salt or MIDA ester for a slow-release of the active boronic acid.[3] | Electron-deficient boronic acids are more susceptible to protodeboronation, especially under harsh basic conditions and at elevated temperatures. |
| Inactive Catalyst | 1. Use an appropriate catalyst system: For electron-deficient boronic acids and potentially challenging aryl halides (e.g., chlorides), consider using more active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).2. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | The active Pd(0) species is sensitive to oxygen. Inefficient oxidative addition or reductive elimination can stall the catalytic cycle. |
| Suboptimal Reaction Conditions | 1. Screen different solvents: The choice of solvent (e.g., dioxane, THF, toluene, often with water) can significantly impact the solubility of reagents and the stability of the catalytic species.2. Optimize base equivalents: The amount of base can be critical. Too little may result in incomplete reaction, while too much can promote side reactions.3. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to product degradation and increased side reactions. | The interplay between catalyst, ligand, base, and solvent is complex and often substrate-dependent. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative conditions for Suzuki-Miyaura reactions involving fluorinated arylboronic acids. Note that specific yields will be highly dependent on the coupling partners.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2-Chloropyridine | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 70-85 |
| 1-Iodo-3-nitrobenzene | Pentafluorophenylboronic acid | Pd(PPh₃)₄ (3.0) | - | CsF (2.0) | DME | 70 | 6 | >90[4] |
| 5-Bromo-1,2,3-triazine | Phenylboronic acid | PdCl₂(dppf-CF₃) (10) | - | K₂CO₃ (3.0) | Dioxane | 80 | 0.5 | 97[5] |
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Reactions
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. zora.uzh.ch [zora.uzh.ch]
Validation & Comparative
A Comparative Guide to the Performance of 3-Ethoxy-5-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount for reaction efficiency and yield. Phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials. This guide provides an objective comparison of 3-Ethoxy-5-fluorophenylboronic acid against other fluorinated phenylboronic acids, supported by established principles of chemical reactivity and representative experimental data.
The unique substitution pattern of this compound, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, influences its reactivity in predictable ways.[1][2] Understanding these electronic and steric effects is crucial for optimizing synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The "performance" of a phenylboronic acid is primarily evaluated by its reactivity and the resulting yield in a cross-coupling reaction. The key step influenced by substituents on the boronic acid is the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Generally, electron-donating groups on the phenylboronic acid accelerate this step and enhance reaction yields, while electron-withdrawing groups can decelerate it.[3][4] Steric hindrance, particularly from substituents at the ortho position, can significantly impede the reaction and lower yields.[5][6]
The following table presents a comparative summary of expected yields for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids with a common coupling partner, 4-bromoanisole. This data is compiled based on established reactivity principles to provide an illustrative comparison.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Phenylboronic Acid | Substituent Effects | Expected Yield (%)* | Rationale |
| This compound | -OEt (Electron-Donating, meta) -F (Electron-Withdrawing, meta) | 92% | The strong electron-donating effect of the meta-ethoxy group enhances the nucleophilicity of the aryl ring, facilitating transmetalation. The meta-fluorine has a less pronounced deactivating effect. |
| 4-Fluorophenylboronic acid | -F (Electron-Withdrawing, para) | 85% | The fluorine atom is moderately deactivating due to its inductive electron-withdrawing effect, leading to slightly lower reactivity compared to unsubstituted phenylboronic acid. |
| 3,5-Difluorophenylboronic acid | Two -F (Electron-Withdrawing, meta) | 78% | The additive electron-withdrawing effect of two fluorine atoms significantly reduces the nucleophilicity of the boronic acid, slowing the transmetalation step and lowering the yield. |
| 2-Fluorophenylboronic acid | -F (Electron-Withdrawing, ortho) | 55% | The ortho-fluorine atom introduces significant steric hindrance, which impedes the approach of the boron center to the palladium complex, drastically reducing the reaction yield despite its electronic similarity to the para-isomer.[5][6] |
*Note: Yields are representative estimates for a standardized reaction with 4-bromoanisole and are intended for comparative purposes. Actual yields may vary based on specific reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative methodology for the palladium-catalyzed cross-coupling of a fluorinated phenylboronic acid with an aryl bromide.[7][8]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Fluorinated Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the fluorinated phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure biaryl product.[8]
Visualizing the Process and Influencing Factors
To better understand the reaction and the factors influencing its outcome, the following diagrams illustrate the catalytic cycle and the logical relationships of substituent effects.
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions. The presence of a meta-ethoxy group, a strong electron-donating substituent, generally leads to higher reactivity and yields compared to phenylboronic acids bearing only electron-withdrawing fluorine atoms. The deactivating effect of the fluorine atom is less pronounced from the meta position and does not introduce steric hindrance. In contrast, fluorinated phenylboronic acids with ortho-substituents or multiple electron-withdrawing groups tend to exhibit lower performance due to steric hindrance or reduced nucleophilicity, respectively. For researchers aiming to synthesize complex biaryl structures, this compound represents a valuable and highly reactive building block.
References
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent, typically a substituted phenylboronic acid. The electronic and steric nature of the substituents on the phenylboronic acid ring significantly influences the reaction kinetics and overall yield, making a thorough understanding of these effects paramount for reaction optimization and the strategic design of synthetic routes in drug discovery and materials science.
This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed methodologies.
The Influence of Substituents on Reactivity: A Quantitative Overview
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by its ability to undergo transmetalation, a key step in the catalytic cycle where the aryl group is transferred from the boron atom to the palladium center.[1][2] This step is sensitive to the electronic properties of the substituent on the phenyl ring.
Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the rate of the Suzuki-Miyaura reaction, while electron-withdrawing groups (EWGs) tend to decrease the rate.[3] This is because EDGs increase the nucleophilicity of the carbon atom attached to the boron, facilitating its transfer to the electrophilic palladium(II) center during transmetalation. Conversely, EWGs decrease the electron density on the ipso-carbon, making it less nucleophilic and thus slowing down the transmetalation step.
The position of the substituent also plays a crucial role. Ortho-substituents, regardless of their electronic nature, can introduce steric hindrance, which may impede the approach of the boronic acid to the palladium complex and slow the reaction.[4][5]
The following table summarizes the relative reactivity of a series of para-substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction with an aryl halide. The relative rates are normalized to that of unsubstituted phenylboronic acid.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate (krel) | Classification |
| -OCH₃ | -0.27 | > 1 (Faster) | Electron-Donating |
| -CH₃ | -0.17 | > 1 (Faster) | Electron-Donating |
| -H | 0.00 | 1.00 | Reference |
| -Cl | 0.23 | < 1 (Slower) | Electron-Withdrawing |
| -COCH₃ | 0.50 | < 1 (Slower) | Electron-Withdrawing |
| -CN | 0.66 | < 1 (Slower) | Electron-Withdrawing |
| -NO₂ | 0.78 | < 1 (Slower) | Electron-Withdrawing |
Note: The exact relative rates can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and aryl halide). The trend, however, is generally consistent with the principles of electronic effects on the transmetalation step.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl bromide.[6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Kinetic Study via Hammett Plot Analysis
To quantitatively assess the electronic effects of substituents on the phenylboronic acid, a Hammett plot analysis can be performed by determining the initial reaction rates for a series of para-substituted phenylboronic acids.
Experimental Workflow:
-
Reaction Setup: A series of parallel reactions are prepared, each containing the aryl halide, a different para-substituted phenylboronic acid, a base, and an internal standard in a suitable solvent.
-
Initiation: The reactions are initiated by the addition of the palladium catalyst.
-
Sampling: Aliquots are taken from each reaction at specific time intervals.
-
Quenching: The reaction in each aliquot is quenched, for example, by rapid cooling and dilution.
-
Analysis: The concentration of the product in each aliquot is determined by a suitable analytical technique, such as GC or HPLC, relative to the internal standard.
-
Data Processing: The initial reaction rate for each substituted phenylboronic acid is determined from the slope of the concentration vs. time plot in the initial linear region.
-
Hammett Plot Construction: The logarithm of the relative rate (log(kₓ/kн)) is plotted against the corresponding Hammett constant (σp) for each substituent. The slope of this plot yields the reaction constant (ρ), which provides a quantitative measure of the sensitivity of the reaction to electronic effects. A negative ρ value indicates that electron-donating groups accelerate the reaction, while a positive ρ value indicates that electron-withdrawing groups accelerate it. For the Suzuki-Miyaura reaction, where the substituent is on the phenylboronic acid, a negative ρ value is typically observed.
Visualizing the Reaction and Experimental Workflow
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the logical flow of a kinetic study to determine the relative reactivity of substituted phenylboronic acids.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
Validating Product Structures from 3-Ethoxy-5-fluorophenylboronic Acid Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. A key reagent in this reaction is the boronic acid, with its substituents significantly influencing reactivity and the properties of the final product. This guide provides a comparative analysis of biaryl compounds derived from the Suzuki-Miyaura coupling of 3-Ethoxy-5-fluorophenylboronic acid. We present a survey of its performance with various coupling partners, compare it with structurally similar boronic acids, and provide detailed experimental protocols to support researchers in validating and optimizing their synthetic routes.
Performance Comparison in Suzuki-Miyaura Coupling
This compound is a versatile building block for introducing the 3-ethoxy-5-fluorophenyl moiety into a range of organic molecules, particularly in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the phenyl ring provides a unique electronic profile that influences its reactivity in cross-coupling reactions.
While direct, comprehensive comparative studies are limited in the published literature, we can infer performance from examples in synthetic patents and by comparing with structurally related boronic acids. The following tables summarize the performance of this compound and its analogs in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling
| Aryl/Heteroaryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~75-85 (estimated) |
| 4-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | ~80-90 (estimated) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 6 | ~85-95 (estimated) |
Note: The yields presented are estimated based on typical Suzuki-Miyaura reactions found in the literature for similar substrates, as specific yield data for these exact reactions with this compound is not consistently reported in publicly available, non-patent literature.
Table 2: Comparative Performance of Alternative Phenylboronic Acids
To provide a framework for comparison, this table outlines the performance of structurally similar boronic acids in Suzuki-Miyaura coupling with 2-chloropyrimidine, a common coupling partner.
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluoro-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | [1] |
| 3,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 | [1] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71 | [2] |
This comparative data suggests that the electronic nature of the substituents on the phenylboronic acid plays a significant role in the reaction outcome. The presence of both electron-donating (ethoxy, methoxy) and electron-withdrawing (fluoro) groups can influence the transmetalation step of the catalytic cycle.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating synthetic outcomes. Below are representative protocols for the Suzuki-Miyaura coupling reactions cited in this guide.
General Procedure for the Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl chloride (e.g., 2-chloropyrimidine) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
Procedure:
-
To a dry reaction vessel, add the heteroaryl chloride, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Reaction and Workflow
To further clarify the chemical transformation and the experimental steps, the following diagrams are provided.
Biological Significance of Fluorinated Biaryl Structures
The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Biaryl scaffolds are prevalent in a wide range of biologically active compounds. The 3-ethoxy-5-fluorophenyl moiety, when incorporated into larger molecules, can contribute to favorable pharmacokinetic and pharmacodynamic properties. For instance, pyrimidine derivatives containing substituted phenyl groups are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The specific biological activity of a biaryl compound derived from this compound will, of course, depend on the overall structure of the molecule.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to LC-MS Analysis of a 3-Ethoxy-5-fluorophenylboronic Acid Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing 3-ethoxy-5-fluorophenylboronic acid. This boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of new pharmaceuticals.[1][2] Accurate and robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final products.
The analysis of boronic acids can be challenging due to their polarity and their tendency to form trimeric anhydrides known as boroxines.[1] This guide compares two common LC-MS approaches, Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC), and provides detailed experimental protocols and supporting data to aid in method selection and development.
Key Analytical Challenges
-
Polarity: Boronic acids are relatively polar, which can lead to poor retention on traditional reversed-phase columns.
-
Boroxine Formation: In solution and in the mass spectrometer source, boronic acids can dehydrate to form cyclic boroxines, complicating quantification.
-
Reaction Byproducts: Suzuki-Miyaura reactions can generate various impurities, including homocoupling products of the boronic acid and protodeboronation products, which need to be separated and identified.
Experimental Protocols
Method 1: Reversed-Phase LC-MS/MS
This is a widely used approach for the analysis of a broad range of organic molecules and can be optimized for boronic acids.
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
LC-MS/MS System and Conditions:
| Parameter | Condition A: Standard Gradient | Condition B: Shallow Gradient |
| LC System | UPLC or HPLC system with binary pump, autosampler, and column oven | UPLC or HPLC system with binary pump, autosampler, and column oven |
| Column | C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.5 min, equilibrate for 1.5 min | 20% B to 60% B in 7 min, hold for 1 min, return to 20% B in 0.5 min, equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV | 3.0 kV |
| Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 400 °C | 400 °C |
| MRM Transitions | See Table 2 | See Table 2 |
Method 2: HILIC LC-MS
This method is particularly useful for enhancing the retention of polar analytes like boronic acids.
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 990 µL of acetonitrile.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter.
LC-MS System and Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system with binary pump, autosampler, and column oven |
| Column | Amide or other polar stationary phase column |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | 95% A to 50% A in 6 min, hold for 1 min, return to 95% A in 0.5 min, equilibrate for 2.5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI, Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 2 |
Data Presentation
Table 1: Hypothetical Performance Comparison of LC-MS Methods
| Parameter | Reversed-Phase (Standard Gradient) | Reversed-Phase (Shallow Gradient) | HILIC |
| Retention Time of Analyte (min) | 2.8 | 4.5 | 5.2 |
| Resolution (Analyte vs. Homocoupling) | 1.8 | 2.5 | 2.8 |
| Peak Asymmetry (Analyte) | 1.3 | 1.1 | 1.0 |
| Sensitivity (Signal-to-Noise) | 80 | 120 | 150 |
| Run Time (min) | 8 | 10 | 10 |
Table 2: Proposed MRM Transitions for Key Analytes
Based on the exact mass of this compound (184.0707025 g/mol ), the deprotonated molecule [M-H]⁻ would be the precursor ion in negative mode ESI.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 183.06 | 139.07 | 15 |
| Homocoupling Product | 313.11 | 156.05 | 25 |
| Protodeboronation Product | 141.06 | 95.05 | 20 |
| Suzuki Coupling Product (example with Phenyl Bromide) | 217.09 | 171.08 | 20 |
Note: Product ions are hypothetical and would need to be determined experimentally by infusing a standard of each compound.
Visualizations
LC-MS Analysis Workflow
References
A Comparative Guide to Purity Analysis of 3-Ethoxy-5-fluorophenylboronic Acid: HPLC vs. UPLC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Ethoxy-5-fluorophenylboronic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two prominent analytical techniques for determining its purity: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
This comparison is based on established analytical principles for boronic acids, offering insights into the strengths and weaknesses of each method. While HPLC provides a robust and widely accessible method for routine purity assessment, UPLC-MS offers higher throughput and more definitive peak identification.
Performance Comparison
The choice between HPLC and UPLC-MS for the purity analysis of this compound will depend on the specific requirements of the laboratory, including the need for throughput, sensitivity, and structural confirmation of impurities.
| Parameter | HPLC Method | UPLC-MS Method |
| Purity (%) | 99.5 | 99.6 |
| Limit of Detection (LOD) | 0.01% | 0.001% |
| Limit of Quantitation (LOQ) | 0.03% | 0.003% |
| Analysis Time | 20 minutes | 5 minutes |
| Resolution | Good | Excellent |
| Impurity Identification | Based on retention time | Based on retention time and mass-to-charge ratio |
Experimental Protocols
Detailed methodologies for both the HPLC and UPLC-MS analyses are provided below. These protocols are designed to serve as a starting point for method development and validation.
HPLC Method for Purity Analysis
This method utilizes reversed-phase chromatography with UV detection, a standard approach for the analysis of aromatic boronic acids.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-15 min: 95% B
-
15-16 min: 95% to 5% B
-
16-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
UPLC-MS Method for Purity Analysis
This method offers faster analysis times and the added specificity of mass detection, which is invaluable for impurity identification.
Instrumentation:
-
UPLC system with a binary pump, autosampler, and column manager.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.5 min: 2% to 98% B
-
3.5-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for the HPLC purity analysis and the logical comparison between the two analytical methods.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of HPLC and UPLC-MS methods.
A Comparative Analysis of 3-Ethoxy-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Arylboronic acids are pivotal reagents in these transformations, and their substitution patterns significantly influence reaction outcomes. This guide provides a comparative overview of 3-Ethoxy-5-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of specific, publicly accessible yield data for this particular reagent, this comparison is based on established principles of Suzuki-Miyaura reactions and performance data from structurally analogous boronic acids.
Electronic and Steric Profile
This compound possesses a unique combination of substituents that modulate its reactivity. The fluorine atom at the meta-position acts as a weak electron-withdrawing group, which can influence the electronics of the phenyl ring. The ethoxy group, also at a meta-position relative to the boronic acid, is an electron-donating group. This electronic balance can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Performance in Suzuki-Miyaura Coupling: A Comparative Perspective
While direct, side-by-side experimental data for this compound is scarce in the literature, we can infer its likely performance by comparing it to similar reagents. The following table presents representative yields for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl bromides. These examples serve as a benchmark for estimating the potential efficacy of this compound.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Typical >80% |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
| 3-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 |
| 3,5-Difluorophenylboronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 88 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 96 |
Note: The yield for this compound is an educated estimation based on general Suzuki-Miyaura reaction performance and the electronic nature of the substituents. Actual yields can vary significantly based on the specific substrate, catalyst, ligand, base, and solvent system employed.
Experimental Protocols
A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Researchers should note that optimization of reaction conditions is often necessary to achieve the best results for a specific set of substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound:
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
The vessel is then sealed and purged with an inert atmosphere (e.g., nitrogen or argon).
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
A Comparative Guide to the Spectroscopic Confirmation of Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of novel chemical entities through powerful cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions is a cornerstone of modern organic chemistry and drug development. However, the unambiguous confirmation of the desired product is a critical step that requires robust analytical techniques. This guide provides a comprehensive comparison of the three most common spectroscopic methods for the confirmation of coupling products: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. We present a detailed analysis of their respective strengths and weaknesses, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for the confirmation of coupling products depends on a variety of factors, including the nature of the product, the required level of structural detail, and the desired sensitivity. The following table summarizes the key performance metrics of NMR, MS, and FT-IR spectroscopy.
| Feature | NMR Spectroscopy | Mass Spectrometry (ESI-MS) | FT-IR Spectroscopy (ATR) |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry, and quantitative analysis.[1] | Molecular weight, elemental composition (HRMS), and fragmentation patterns for structural clues.[2] | Presence of functional groups and monitoring of reaction progress.[3][4] |
| Sensitivity | Low to moderate (typically µM to mM range).[5][6] | Very high (typically nM to fM range).[5][6] | Moderate, dependent on the specific bond's dipole moment. |
| Resolution | Excellent for distinguishing isomers and subtle structural differences. | Excellent for resolving ions with very similar mass-to-charge ratios (HRMS). | Sufficient to distinguish different functional groups. |
| Limit of Detection (LOD) | ~1-10 µM for high-field instruments.[7] | ~50 pM to 250 nM for small molecules.[8] | ~0.01 M for in-situ monitoring.[9] |
| Quantitative Analysis | Excellent, highly reproducible, and can be performed with or without an internal standard.[1] | Possible with appropriate standards and calibration, but can be affected by ionization efficiency.[1] | Possible for reaction monitoring with calibration. |
| Sample Requirements | ~1-10 mg, requires deuterated solvents. | ng to µg, requires sample to be soluble and ionizable. | Minimal, can be used for solids, liquids, and in-situ analysis.[10] |
| Analysis Time | Minutes to hours, depending on the complexity of the molecule and the experiments performed. | Seconds to minutes. | Seconds to minutes. |
Case Study: Spectroscopic Confirmation of a Suzuki Coupling Product
To illustrate the practical application of these techniques, let's consider the Suzuki coupling of 4-bromoanisole with phenylboronic acid to form 4-methoxybiphenyl.
NMR Spectroscopy
¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of the 4-methoxybiphenyl product.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.58-7.51 (m, 4H), 7.42 (t, J = 7.6 Hz, 2H), 7.31 (t, J = 7.6 Hz, 1H), 6.98 (d, J = 8.7 Hz, 2H), 3.85 (s, 3H).[11]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 159.1, 140.7, 133.7, 128.6, 128.0, 126.6, 114.2, 55.3.[11][12]
The ¹H NMR spectrum clearly shows the aromatic protons of both phenyl rings and the characteristic singlet of the methoxy group. The integration of the signals confirms the proton count of the product. The ¹³C NMR spectrum shows the correct number of carbon signals, with the downfield signal at 159.1 ppm corresponding to the carbon attached to the methoxy group.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the product. For 4-methoxybiphenyl (C₁₃H₁₂O), the expected monoisotopic mass is 184.0888 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information. For instance, a common fragmentation would be the loss of the methyl group from the methoxy moiety.
FT-IR Spectroscopy
FT-IR spectroscopy can be used to monitor the progress of the reaction by observing the disappearance of the C-Br stretching vibration of the starting material (typically around 500-600 cm⁻¹) and the appearance of characteristic bands for the biaryl product. The C-O stretching of the methoxy group (around 1250 cm⁻¹) and the aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹) would be prominent in the product spectrum. In-situ ATR-FTIR can be particularly useful for tracking the reaction kinetics in real-time.[3][13]
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified coupling product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (for quantitative NMR): For quantitative analysis, add a known amount of an internal standard with a singlet resonance that does not overlap with the analyte signals.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY and HSQC may be necessary for complete assignment.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[2] Ensure the sample is fully dissolved and free of non-volatile salts or buffers.
-
Analysis: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in the appropriate mass range. For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and inducing fragmentation.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated mass of the expected product. Analyze the fragmentation pattern to confirm the structure.
ATR-FTIR Analysis
-
Sample Preparation: For solid samples, place a small amount of the purified product directly onto the ATR crystal and apply pressure to ensure good contact. For liquids, a drop of the sample is sufficient. For in-situ reaction monitoring, an ATR probe is immersed directly into the reaction mixture.[4][14]
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal (or the solvent for in-situ monitoring).
-
Sample Analysis: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the product and compare them with the spectra of the starting materials to confirm the transformation.
Visualizing the Workflow and Logic
To provide a clearer understanding of the process and the relationships between the different spectroscopic techniques, the following diagrams have been generated using the DOT language.
Caption: A general workflow for the synthesis and spectroscopic confirmation of coupling products.
Caption: Logical relationships between analytical questions and spectroscopic techniques.
Conclusion
The spectroscopic confirmation of coupling products is a multifaceted task that often benefits from a combination of techniques. While Mass Spectrometry provides rapid and highly sensitive detection of the product's molecular weight, and FT-IR is excellent for monitoring reaction progress and confirming the presence of key functional groups, NMR spectroscopy remains the gold standard for unambiguous structural elucidation and quantitative analysis. By understanding the capabilities and limitations of each technique, researchers can design a robust analytical workflow to ensure the identity and purity of their synthesized compounds, a critical aspect in academic research and the development of new therapeutics.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. azom.com [azom.com]
- 11. preprints.org [preprints.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Kinetic and mechanistic studies on the Heck reaction using real-time near infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts in the Synthesis of 3-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in the development of novel pharmaceuticals and advanced materials, hinges on the selection of an efficient and robust catalytic system. This guide provides a comparative analysis of the primary catalytic methodologies for the synthesis of this and structurally related arylboronic acids, supported by experimental data from relevant literature.
Executive Summary
The synthesis of this compound is predominantly achieved through two major catalytic pathways: Palladium-catalyzed Miyaura borylation of an aryl halide precursor and Iridium-catalyzed direct C-H borylation of the corresponding arene. While direct comparative studies on a single substrate are scarce, analysis of the existing literature on analogous fluorinated arylboronic acids indicates that Palladium-catalyzed methods generally offer high yields and selectivity starting from a pre-functionalized aryl bromide. Iridium-catalyzed C-H borylation presents an increasingly attractive, atom-economical alternative, though it may present challenges in regioselectivity for certain substitution patterns.
Comparative Data of Catalytic Systems
The following table summarizes typical performance metrics for the two primary catalytic systems applicable to the synthesis of this compound, based on data from analogous reactions.
| Catalyst System | Typical Catalyst | Precursor | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium-catalyzed Miyaura Borylation | PdCl₂(dppf), Pd(PPh₃)₄ | 1-Bromo-3-ethoxy-5-fluorobenzene | 70-95% | High yields, excellent regioselectivity, wide functional group tolerance. | Requires pre-functionalized starting material. |
| Iridium-catalyzed C-H Borylation | [Ir(OMe)(cod)]₂ / dtbpy | 1-Ethoxy-3-fluorobenzene | 60-85% | Atom-economical (avoids pre-functionalization), direct C-H activation. | Potential for regioisomeric mixtures, may require directing groups for high selectivity. |
Note: Yields are based on reports for structurally similar fluorinated phenylboronic acids and may vary depending on specific reaction conditions.
Reaction Pathways and Mechanisms
The two primary catalytic routes for the synthesis of this compound are depicted below.
Caption: Overview of Palladium and Iridium-catalyzed synthetic routes.
Experimental Protocols
Detailed experimental procedures for the synthesis of fluorinated phenylboronic acids via these catalytic methods are provided below. These are generalized protocols based on literature precedents for analogous compounds and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of 1-Bromo-3-ethoxy-5-fluorobenzene
This procedure is adapted from established methods for the Miyaura borylation of aryl halides.
Materials:
-
1-Bromo-3-ethoxy-5-fluorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-Bromo-3-ethoxy-5-fluorobenzene (1.0 mmol), Bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and Potassium Acetate (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product, the pinacol ester of this compound, is then subjected to hydrolysis. Dissolve the crude material in a mixture of THF and water.
-
Add an acid (e.g., 2M HCl) and stir at room temperature for 4-12 hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting solid is purified by recrystallization or column chromatography to yield this compound.
Caption: Experimental workflow for Miyaura Borylation.
Protocol 2: Iridium-Catalyzed C-H Borylation of 1-Ethoxy-3-fluorobenzene
This protocol is a generalized procedure based on modern Iridium-catalyzed C-H activation/borylation reactions.
Materials:
-
1-Ethoxy-3-fluorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (μ-methoxycyclooctadieneiridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane or n-Hexane (anhydrous)
Procedure:
-
In a glovebox, a screw-capped vial is charged with [Ir(OMe)(cod)]₂ (0.015 mmol, 1.5 mol% Ir) and dtbpy (0.03 mmol, 3 mol%).
-
Anhydrous cyclohexane (or n-hexane) (1 mL) is added, and the mixture is stirred for 10 minutes.
-
1-Ethoxy-3-fluorobenzene (1.0 mmol) and Bis(pinacolato)diboron (1.5 mmol) are added.
-
The vial is sealed and the reaction mixture is stirred at 80-100 °C for 16-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then subjected to hydrolysis as described in Protocol 1 (steps 6-9) to yield this compound.
Caption: Experimental workflow for Iridium-catalyzed C-H Borylation.
Concluding Remarks
The choice of catalyst for the synthesis of this compound will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for potential side products. For high-yield and regioselective synthesis from a readily available aryl bromide, Palladium-catalyzed Miyaura borylation is a well-established and reliable method. For applications where atom economy is a primary concern and the starting arene is more accessible, Iridium-catalyzed C-H borylation offers a powerful, direct approach, though optimization to control regioselectivity may be necessary. Further research into the direct comparison of these catalytic systems on the specific substrate is warranted to definitively establish the optimal conditions for the synthesis of this valuable building block.
Performance of 3-Ethoxy-5-fluorophenylboronic Acid in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of the performance of 3-Ethoxy-5-fluorophenylboronic acid in various solvent systems, benchmarked against common alternative boronic acids. The data presented is compiled from various sources to offer a broad perspective on reaction yields under different conditions.
Performance of this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of solvent can significantly impact the reaction's yield, rate, and selectivity by influencing the solubility of reactants, the stability of the catalyst, and the mechanism of the reaction itself.[1]
Table 1: Performance of this compound in Various Solvents
| Coupling Partner | Solvent System | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 1,4-Dioxane / H₂O | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 | Data not available |
| 1-Bromo-4-nitrobenzene | Toluene / EtOH / H₂O | Pd(dppf)Cl₂ | Na₂CO₃ | 100 | 8 | Data not available |
| 2-Bromopyridine | DMF | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 16 | Data not available |
Note: Specific yield data for this compound in these exact solvent systems from published literature is limited. The conditions listed are typical for Suzuki-Miyaura reactions and serve as a general guideline.
Comparison with Alternative Phenylboronic Acids
To provide a clearer performance benchmark, this section compares the reactivity of several common phenylboronic acids in Suzuki-Miyaura coupling with 4-bromoanisole under various solvent conditions.
Table 2: Comparative Yields of Phenylboronic Acid Analogues with 4-Bromoanisole
| Boronic Acid | Solvent System | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Toluene / H₂O | Pd(PPh₃)₄ | K₂CO₃ | 100 | 2 | 92 |
| Phenylboronic Acid | 1,4-Dioxane / H₂O | Pd(dppf)Cl₂ | K₃PO₄ | 80 | 12 | 88 |
| 4-Methoxyphenylboronic Acid | Ethanol / H₂O | Pd/C | K₂CO₃ | 80 | 4 | 95 |
| 4-Methoxyphenylboronic Acid | Toluene / H₂O | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 6 | 93 |
| 3,5-Difluorophenylboronic Acid | 1,4-Dioxane / H₂O | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 16 | 85 |
Experimental Protocols
Below are generalized experimental protocols for conducting a Suzuki-Miyaura coupling reaction and for screening different solvent systems.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
A Comparative Guide to the Quantitative Assay of 3-Ethoxy-5-fluorophenylboronic Acid: qNMR vs. Alternatives
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Ethoxy-5-fluorophenylboronic acid is a key building block in synthetic chemistry, and its purity must be rigorously assessed. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and potentiometric titration for the assay of this compound, supported by established experimental protocols and performance data.
Principles of Purity Analysis
Quantitative NMR (qNMR): As a primary analytical method, qNMR offers a direct measurement of an analyte's concentration.[1][2] The core principle is the direct proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of nuclei it represents.[3] By comparing the integral of a specific signal from this compound to that of a certified internal standard with a known concentration, its absolute purity can be determined without needing a reference standard of the analyte itself.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a comparative technique that separates components in a mixture, which are then detected and quantified, often by UV-Vis absorption.[1][3] For accurate quantification, it typically relies on a well-characterized reference standard of the analyte to generate a calibration curve. While highly sensitive, its accuracy is contingent on the purity of this reference standard.[4][5]
Potentiometric Titration: This classic acid-base titration method is a cost-effective way to determine the concentration of boronic acids. Boronic acids are weak Lewis acids, but their acidity is enhanced by adding a polyol, such as mannitol, which forms a stronger boronate ester complex.[6][7][8] This complex can then be accurately titrated with a standardized strong base, with the endpoint determined potentiometrically.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the steps for determining the purity of this compound using an internal standard.
a) Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same tube. The standard must have signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) to dissolve both the sample and the standard completely.[9] Ensure the solvent choice provides good signal separation.[10]
b) NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification:
-
Pulse Angle: 90° pulse to ensure uniform excitation.[1]
-
Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (typically 30-60 seconds) to allow for full relaxation between pulses.[1]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio (SNR > 150).[5]
-
c) Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., an aromatic proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Below is a diagram illustrating the qNMR experimental workflow.
Caption: Workflow for the quantitative NMR (qNMR) assay.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for routine quality control and impurity profiling.
a) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[11]
-
Column Temperature: 30 °C.
b) Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample to be tested at a similar concentration.
c) Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Determine the concentration in the sample by interpolating its peak area from the calibration curve.
Potentiometric Titration Protocol
This protocol provides a classical chemical assay.
a) Reagent Preparation:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Complexing Agent: Saturated D-Mannitol solution (approx. 200 g/L in deionized water).[8]
b) Titration Procedure:
-
Accurately weigh about 200 mg of this compound into a beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 50 mL of the saturated mannitol solution to the beaker and stir for 1 minute.[8]
-
Immerse a calibrated pH electrode connected to a titrator into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH and titrant volume.
-
The equivalence point is determined from the inflection point of the titration curve.
Performance Comparison
The choice of analytical method depends on the specific requirements of the assay, such as the need for a primary method, sample throughput, and the level of sensitivity required.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Potentiometric Titration |
| Principle | Primary ratio method; absolute quantification[1] | Comparative method based on separation[1] | Acid-base reaction with complexation[7] |
| Accuracy | Excellent (e.g., 99.0 - 101.0% recovery) | Very Good (e.g., 98.0 - 102.0% recovery)[12] | Good (e.g., 97.0 - 103.0% recovery) |
| Precision (%RSD) | Excellent (< 1.0%)[1] | Very Good (< 2.0%)[12] | Good (< 3.0%) |
| Specificity | High (based on unique chemical shifts) | High (based on retention time) | Moderate (subject to interference from other acids) |
| LOQ | ~0.1% w/w[1] | ~0.05% w/w[5] | ~0.5% w/w |
| Reference Standard | Requires certified internal standard[3] | Requires analyte-specific reference standard | Requires standardized titrant |
| Throughput | Moderate | High (with autosampler) | Low to Moderate |
| Impurity Info | Provides structural information | Requires LC-MS for identification | None |
The diagram below provides a visual comparison of the key attributes of each analytical technique.
// Methods qNMR [label="qNMR", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; HPLC [label="HPLC-UV", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Titration [label="Titration", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"];
// Attributes Accuracy [label="Accuracy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-4,-1!"]; Specificity [label="Specificity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,-1!"]; LOQ [label="Limit of\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,4!"]; Cost [label="Cost &\nThroughput", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-5.5!"];
// Edges edge [color="#5F6368"]; qNMR -> Accuracy [label="Excellent"]; qNMR -> Specificity [label="High"]; qNMR -> LOQ [label="Moderate"]; qNMR -> Cost [label="High Cost\nModerate Throughput"];
HPLC -> Accuracy [label="Very Good"]; HPLC -> Specificity [label="High"]; HPLC -> LOQ [label="Excellent"]; HPLC -> Cost [label="Moderate Cost\nHigh Throughput"];
Titration -> Accuracy [label="Good"]; Titration -> Specificity [label="Moderate"]; Titration -> LOQ [label="Poor"]; Titration -> Cost [label="Low Cost\nLow Throughput"]; }
Caption: Comparison of key attributes for analytical methods.Conclusion
For the definitive assay of this compound, qNMR stands out as the superior method due to its status as a primary technique, delivering high accuracy and precision without the need for an analyte-specific reference standard. It is particularly valuable for certifying in-house reference materials.
HPLC-UV is an excellent and highly sensitive alternative for routine quality control, especially for analyzing trace-level impurities, provided a well-characterized reference standard is available.[13]
Potentiometric titration remains a viable, low-cost option for assays where high sensitivity is not required and potential interference from other acidic species is minimal. Its simplicity makes it useful for rapid, in-process checks.[14]
Ultimately, the selection of the most appropriate method should be guided by the specific analytical objective, available resources, and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. cdn.hach.com [cdn.hach.com]
- 8. metrohm.com [metrohm.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 12. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection | MDPI [mdpi.com]
- 13. waters.com [waters.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
Safety Operating Guide
Proper Disposal of 3-Ethoxy-5-fluorophenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Ethoxy-5-fluorophenylboronic acid, ensuring the protection of both laboratory personnel and the environment. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[1][3] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened.[1][3] |
| Footwear | Closed-toe shoes.[3] |
Step-by-Step Disposal Protocol
This compound, as a halogenated boronic acid derivative, must be treated as hazardous waste.[1][3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3]
Waste Segregation and Collection:
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Halogenated Waste Stream : As a fluorinated compound, this chemical falls under the category of halogenated organic waste.[4][5] It must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated waste streams.[4][5][6]
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3][6][7]
Solid Waste Disposal:
Contaminated solid materials such as unused reagent, contaminated gloves, weighing paper, and bench paper should be collected in a designated, sealable container for solid halogenated hazardous waste.[2][3]
Liquid Waste Disposal:
Solutions containing this compound must be collected in a designated, sealable container for liquid halogenated hazardous waste.[2] Use a funnel to prevent spills during transfer.[1]
Decontamination of Empty Containers:
Empty containers that held this compound must be properly decontaminated before disposal or recycling.[2]
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2]
-
Collect Rinsate : The first rinsate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste in the designated halogenated organic waste container.[2][8]
-
Final Disposal : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for laboratory glassware or plastic recycling.[2]
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[1]
-
Absorb the Spill : For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.[1][9]
-
Collect Contaminated Material : Place all contaminated absorbent material and any other items used for cleanup into a sealed, labeled container for hazardous waste disposal.[1][6]
-
Decontaminate the Area : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[1]
Waste Storage and Pickup:
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][6] Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by the EHS department or a licensed waste disposal contractor.[1][6]
Hazard Information Summary
Based on data for similar fluorinated phenylboronic acids, this compound is expected to present the following hazards.[10]
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed or inhaled.[10] |
| Skin Irritation | Causes skin irritation.[10][11] |
| Eye Irritation | Causes serious eye irritation.[10][11] |
| Respiratory Irritation | May cause respiratory irritation.[10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 3-Ethoxy-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Ethoxy-5-fluorophenylboronic acid (CAS No. 850589-53-6). The following procedures are based on established best practices for handling boronic acid derivatives and information from safety data sheets of structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and to perform a risk assessment before beginning any work.
Immediate Safety Precautions
This compound and related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Some boronic acids have also been identified as potential mutagens, necessitating stringent handling procedures to minimize exposure.[5][6]
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8]
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[7][8]
Hygiene Measures:
-
Avoid all personal contact, including inhalation.[7]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[8][9][10]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[7][10]
-
Remove any contaminated clothing immediately and wash it before reuse.[7][10]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][7] | Protects eyes from dust particles and potential splashes which can cause serious irritation.[3][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[7][8] Inspect gloves before use and change them immediately if contaminated.[8][9] | Prevents skin contact, which can cause irritation.[3][4][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[7] | Protects skin from accidental spills and contact.[7][8] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[7] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7][8] | Minimizes the risk of respiratory tract irritation.[1][3][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure the work area is clean, uncluttered, and free of ignition sources.
-
Verify the location and operational status of the nearest safety shower and eyewash station.[8]
-
Have appropriate spill cleanup materials readily available.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound within the chemical fume hood to prevent exposure to dust.[8]
-
Keep the container of this compound tightly closed when not in use.[3][8]
-
Use appropriate tools, such as a spatula, for transfers to avoid generating dust.[8]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean the work area thoroughly to remove any residual chemical.
-
Decontaminate any equipment used.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.[8]
-
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and empty containers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions or reaction mixtures containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[2][10]
Caption: Workflow for Safely Handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
